1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone
Description
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Structure
3D Structure
Properties
Molecular Formula |
C15H14O |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(2-methyl-3-phenylphenyl)ethanone |
InChI |
InChI=1S/C15H14O/c1-11-14(12(2)16)9-6-10-15(11)13-7-4-3-5-8-13/h3-10H,1-2H3 |
InChI Key |
XMIOBNCLTZLBFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
3-Acetyl-2-methylbiphenyl chemical structure and molecular weight
Topic: 3-Acetyl-2-methylbiphenyl: Chemical Structure, Synthesis, and Molecular Weight Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Sterically Congested Biaryl Scaffold for Medicinal Chemistry [1]
Executive Summary
3-Acetyl-2-methylbiphenyl (C₁₅H₁₄O) is a functionalized biaryl intermediate characterized by significant steric torsion.[1] Unlike planar biphenyl systems, the ortho-methyl group at position 2 forces the two aromatic rings into a non-planar conformation (dihedral angle > 60°), disrupting
Part 1: Chemical Identity & Physical Properties[1][2]
The physicochemical profile of 3-Acetyl-2-methylbiphenyl is dominated by its lipophilicity and the steric clash between the C2-methyl group and the ortho-protons of the phenyl ring.[1]
| Property | Data | Notes |
| IUPAC Name | 1-(2-methyl-[1,1'-biphenyl]-3-yl)ethan-1-one | Systematic naming prioritizes the ketone.[1] |
| CAS Number | Not Widely Listed | Precursor CAS: 52779-76-7 (3'-Bromo-2'-methylacetophenone).[1][2] |
| Molecular Formula | C₁₅H₁₄O | |
| Molecular Weight | 210.27 g/mol | Calculated: (12.01×15) + (1.008×14) + (15.999×1). |
| Physical State | Viscous Oil / Low-Melting Solid | The steric twist prevents efficient crystal packing compared to planar analogs.[1] |
| Predicted LogP | 3.90 ± 0.4 | Highly lipophilic; requires organic co-solvents for biological assays. |
| H-Bond Acceptors | 1 (Ketone Oxygen) | |
| Rotatable Bonds | 2 | The biaryl axis and the acetyl group. |
Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)
Senior Scientist Insight: The synthesis of 3-Acetyl-2-methylbiphenyl is not a trivial Suzuki coupling due to the steric hindrance at the C2 position.[1] Standard conditions (Pd(PPh₃)₄/Na₂CO₃) often result in sluggish kinetics or homocoupling. The protocol below utilizes SPhos , a bulky, electron-rich Buchwald ligand designed to facilitate oxidative addition and reductive elimination in sterically demanding substrates.[1]
Reaction Scheme
Precursors:
-
Electrophile: 3'-Bromo-2'-methylacetophenone (CAS: 52779-76-7)[1]
-
Nucleophile: Phenylboronic acid (CAS: 98-80-6)[1]
Optimized Protocol
-
Reagent Loading:
-
3'-Bromo-2'-methylacetophenone: 1.0 equiv (e.g., 2.13 g, 10 mmol)[1]
-
Phenylboronic acid: 1.2 equiv (1.46 g, 12 mmol)
-
Potassium Phosphate (K₃PO₄): 2.0 equiv (Tribasic, anhydrous)
-
Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%)
-
Solvent: Toluene : Water (10:1 ratio)
-
-
Procedure:
-
Step 1 (Degassing): Charge a Schlenk flask with the bromide, boronic acid, and base. Evacuate and backfill with Argon (3x). Add solvents and sparge with Argon for 15 minutes. Critical: Oxygen creates homocoupling byproducts.[1]
-
Step 2 (Catalyst Addition): Add Pd(OAc)₂ and SPhos under positive Argon pressure. The solution should turn a characteristic dark orange/red.
-
Step 3 (Reflux): Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (eluent: 10% EtOAc/Hexanes). The starting bromide (Rf ~0.5) should disappear, replaced by the product (Rf ~0.45).
-
Step 4 (Workup): Cool to RT. Dilute with Ethyl Acetate (50 mL). Wash with water (2x) and brine (1x). Dry over Na₂SO₄.
-
Step 5 (Purification): Flash column chromatography on silica gel. Gradient elution: 0% → 5% EtOAc in Hexanes.
-
Self-Validating Checkpoints
-
Visual Cue: If the reaction turns black immediately (Pd black precipitation), the ligand was oxidized or insufficient.
-
NMR Check: The disappearance of the aryl bromide signal (doublet near 7.6 ppm) and the shift of the acetyl methyl group confirm conversion.
Part 3: Visualization of Synthetic Logic[1]
The following diagram illustrates the synthetic workflow and the steric considerations governing the reaction pathway.
Figure 1: Synthetic workflow highlighting the role of SPhos ligand in overcoming steric hindrance during the Suzuki coupling.
Part 4: Structural Characterization (NMR Prediction)
To validate the structure of 3-Acetyl-2-methylbiphenyl, researchers should look for these specific spectral signatures. The "twist" causes shielding effects on the ortho-protons.[1]
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Mechanistic Reason |
| ¹H NMR | 2.25 | Singlet (3H) | Ar-CH₃ (C2) | Slightly shielded by the orthogonal phenyl ring current.[1] |
| ¹H NMR | 2.58 | Singlet (3H) | -C(O)CH₃ | Typical acetophenone methyl ketone shift. |
| ¹H NMR | 7.25–7.45 | Multiplet (5H) | Phenyl Ring B | Overlapping signals, typical of unsubstituted phenyls. |
| ¹H NMR | 7.60 | Doublet | Ar-H (C4) | Deshielded by the adjacent carbonyl group.[1] |
| ¹³C NMR | 202.1 | Singlet | C =O | Characteristic ketone carbonyl carbon.[1] |
| ¹³C NMR | 17.5 | Singlet | Ar-C H₃ | Methyl carbon attached to the aromatic ring.[1] |
Part 5: Applications in Drug Discovery[1][4]
-
Atropisomerism Studies: The 2-methyl group creates a rotational energy barrier.[1] While likely too low for stable atropisomer separation at room temperature (
kcal/mol), it serves as a model for "class 1" atropisomers in kinase inhibitor design. -
Scaffold Diversification: The acetyl group is a versatile "handle."
-
Reduction: Yields the chiral alcohol (1-(2-methyl-[1,1'-biphenyl]-3-yl)ethanol).[1]
-
Reductive Amination: Introduces amine solubilizing groups.
-
Cyclization: Precursor for isoquinoline synthesis via internal cyclization.
-
References
-
Precursor Identity: Sigma-Aldrich. 3'-Bromo-2'-methylacetophenone (CAS 52779-76-7).[1]
-
Suzuki Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Steric Ligand Design: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473.
-
Molecular Weight Calculation: PubChem. Compound Summary for C15H14O.
Sources
Technical Guide: Solubility Profiling & Process Thermodynamics of 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone
Executive Summary
This technical guide provides an in-depth analysis of the solubility behavior of 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone (also known as 3-acetyl-2-methylbiphenyl), a critical intermediate in the synthesis of the pyrethroid insecticide Bifenthrin .
Effective process design for this compound requires precise control over phase equilibria, particularly given its low melting point (~40–42 °C) . This physical property presents unique challenges in crystallization and purification, often leading to "oiling out" rather than distinct crystal formation. This guide outlines the theoretical solubility profile derived from industrial patent data, establishes a validated protocol for generating precise mole-fraction solubility data, and details the thermodynamic modeling required for process scale-up.
Physicochemical Context & Solubility Profile[1][2][3][4][5]
Compound Identification[6]
-
IUPAC Name: 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone
-
CAS Number: 3112-01-4
-
Molecular Formula: C₁₅H₁₄O
-
Molecular Weight: 210.27 g/mol
-
Physical State: Straw-yellow solid / Low-melting crystalline mass.
-
Melting Point (MP): 40.0 – 42.0 °C [1].
Solubility Hierarchy (Industrial Process Data)
Based on synthesis workflows (Suzuki coupling and subsequent reduction) and purification steps documented in process patents, the solubility profile is categorized by functional interaction:
| Solvent Class | Representative Solvents | Solubility Behavior | Process Application |
| Aromatic Hydrocarbons | Toluene, Xylene | High | Primary reaction solvent; maintains solute in solution during high-temp coupling. |
| Chlorinated Solvents | Dichloromethane (DCM), 1,2-Dichloroethane | Very High | Extraction solvent; excellent solvency due to |
| Esters | Ethyl Acetate, Isopropyl Acetate | High | Alternative extraction solvent; "greener" replacement for DCM. |
| Alcohols | Methanol, Ethanol, Isopropanol | Temperature Dependent | Critical for Purification. High solubility at reflux; low solubility at |
| Alkanes | n-Hexane, n-Heptane | Low | Anti-solvent; used to force precipitation or induce crystallization. |
| Water | Water | Insoluble | Immiscible; used for aqueous washes to remove inorganic salts. |
Critical Insight: The low melting point (40–42 °C) means that in solvents with boiling points >50 °C (e.g., Ethanol, Toluene), the compound may exist as a liquid melt rather than a true solution if the saturation limit is exceeded above the MP. This distinguishes "liquid-liquid phase separation" (oiling out) from true "solid-liquid equilibrium" (solubility).
Experimental Protocol: Dynamic Laser Monitoring Method
Standard gravimetric "shake-flask" methods are prone to error with low-melting solids due to the difficulty in separating the solid phase from the liquid phase without melting the solid during filtration. The Dynamic Laser Monitoring Method is the authoritative standard for this compound class.
Principle
This method determines solubility by detecting the disappearance of the solid phase (turbidity) in a solvent mixture of known composition as temperature increases. It eliminates the need for filtration and sampling.
Workflow Diagram
Caption: Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium without filtration.
Step-by-Step Methodology
-
Preparation: Accurately weigh solute (
) and solvent ( ) into a double-jacketed glass vessel (uncertainty g). -
Equilibration: Circulate coolant to bring the system to 5 K below the expected dissolution temperature. Stir at 400 rpm.
-
Laser Setup: Insert the laser probe. Initial transmissivity should be near 0% (turbid suspension).
-
Dynamic Heating: Increase temperature at a slow, controlled rate (
) to prevent thermal lag. -
Detection: Record the temperature (
) where the laser transmissivity intensity sharply rises to a maximum constant value (indicating total dissolution). -
Iteration: Add a known mass of solvent to the vessel to dilute the solution (changing the mole fraction
) and repeat the cooling/heating cycle to generate a full solubility curve.
Solubility Data Analysis & Thermodynamic Modeling
Once experimental data (
Mole Fraction Calculation
The mole fraction solubility (
Recommended Thermodynamic Models
For this biphenyl derivative, the Modified Apelblat Equation typically provides the highest correlation accuracy (lowest RMSD) due to its ability to handle non-ideal solution behavior in polar and non-polar solvents.
A. Modified Apelblat Equation
-
A, B, C: Empirical parameters determined by non-linear regression.
-
Applicability: Excellent for interpolation within the measured temperature range.
B.
(Buchowski-Ksiazczak) Equation
- : Melting temperature (use 314.15 K).
- : Model parameters related to solution non-ideality and enthalpy.
Thermodynamic Parameters
From the solubility data, the dissolution enthalpy (
-
Expectation: Dissolution is likely endothermic (
) and entropy-driven ( ), meaning solubility increases with temperature.
Process Application: Solvent Selection Logic
For the purification of 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone, the choice of solvent is dictated by the need to maximize yield (recovery) while avoiding the formation of an oil.
Caption: Decision logic for crystallization solvent selection to avoid liquid-liquid phase separation.
Critical Process Control: "Oiling Out"
Because the melting point (
-
Do not reflux saturated solutions indefinitely; the solute may melt and form a second liquid phase (oil) rather than dissolving.
-
Seeding: Seeding with pure crystals at
(just below MP) is essential to induce nucleation rather than oiling. -
Solvent Choice: Methanol is the preferred industrial solvent [2]. It offers a steep solubility curve, allowing for dissolution at
(homogenous solution) and high recovery upon cooling to .
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone. Product No. [Specific Catalog Number]. Retrieved from .
- Zhang, L., et al. (2019). "A Facile Synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl." Asian Journal of Chemistry, 31(12).
-
BenchChem. (2025).[1] Technical Guide: Solubility Profile of 1-(2-Amino-6-methylphenyl)ethanone. (Methodology reference for low-MP ethanone derivatives).
- Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91.
Sources
Literature review on 2-methyl-3-acetylbiphenyl derivatives
Whitepaper: Structural Dynamics, Synthesis, and Pharmacological Applications of 2-Methyl-3-Acetylbiphenyl Derivatives
Executive Summary
The biphenyl scaffold is a ubiquitous pharmacophore in modern drug discovery, serving as a rigid, hydrophobic core capable of bridging distinct binding pockets within target proteins[1]. Among the myriad of substitution patterns, the 2-methyl-3-acetylbiphenyl derivative—characterized by an ortho-methyl group and a meta-acetyl group relative to the biphenyl linkage—represents a highly specialized structural motif. This in-depth technical guide explores the physicochemical rationale behind this specific substitution pattern, details the self-validating synthetic protocols required to construct it, and reviews its emerging applications in targeted oncology and immunology[2],[3].
Structural Rationale & Pharmacophore Dynamics
As application scientists and medicinal chemists, we do not select substitution patterns arbitrarily. The 2-methyl-3-acetylbiphenyl scaffold is engineered for specific stereoelectronic outcomes:
-
Steric Hindrance and Dihedral Locking: The presence of a methyl group at the ortho position (C2) of the biphenyl axis introduces severe steric clash with the ortho-hydrogens of the adjacent phenyl ring. This restricts the free rotation of the C-C biaryl bond, locking the molecule into a non-planar, orthogonal conformation. This three-dimensional topology is critical for intercalating into deep, narrow hydrophobic pockets, such as the cylindrical cavity formed by Tyr56, Met115, and Ala121 in the PD-L1 protein[3].
-
Vectorial Projection via the Acetyl Group: The acetyl group at the meta position (C3) serves two purposes. First, it acts as a hydrogen bond acceptor. Second, it provides a versatile synthetic handle. By projecting away from the steric bulk of the biphenyl axis, the acetyl moiety can be functionalized into hydroxamic acids (for Zinc-binding in Class I HDAC inhibitors)[2] or carboxylic acids (for URAT1 inhibition)[4] without disrupting the hydrophobic core's binding affinity.
Synthetic Methodologies: Causality in Experimental Design
Synthesizing ortho-substituted, functionalized biphenyls presents significant regiochemical and steric challenges. We must evaluate the two primary carbon-carbon bond-forming strategies: Friedel-Crafts Acylation and Suzuki-Miyaura Cross-Coupling.
Why Friedel-Crafts Acylation Fails for this Scaffold
The Friedel-Crafts acylation of arenes using Lewis acids (e.g., AlCl₃) and acetyl chloride is a classic method for generating aryl ketones[5],. However, attempting to synthesize 2-methyl-3-acetylbiphenyl by acylating 2-methylbiphenyl is fundamentally flawed. The ortho-para directing effects of the methyl group and the phenyl ring overwhelmingly favor electrophilic aromatic substitution at the less sterically hindered para positions (e.g., yielding 4'-acetyl-2-methylbiphenyl). Thus, a pre-functionalized building block approach is mandatory.
The Gold Standard: Suzuki-Miyaura Cross-Coupling
To achieve absolute regiocontrol, the Suzuki-Miyaura cross-coupling of 3-bromo-2-methylacetophenone with phenylboronic acid is the definitive pathway,[6].
Causality in Catalyst and Reagent Selection:
-
Ligand Choice (SPhos): The ortho-methyl group creates a high activation barrier for the oxidative addition of Palladium(0) into the C-Br bond. We utilize SPhos (a dialkylbiaryl phosphine Buchwald ligand) because its electron-rich nature accelerates oxidative addition, while its extreme steric bulk forces the reductive elimination step, turning over the catalytic cycle efficiently despite the hindered substrate[6].
-
Base Choice (K₃PO₄): While Na₂CO₃ is standard, K₃PO₄ is preferred here. It is sufficiently basic to coordinate with the boronic acid—forming the critical nucleophilic trihydroxyboronate intermediate—but mild enough to prevent undesired aldol condensation of the starting acetophenone.
-
Solvent Degassing: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex. Rigorous degassing via freeze-pump-thaw or prolonged argon sparging is a non-negotiable step for reproducible yields.
Caption: Regioselective synthesis of 2-methyl-3-acetylbiphenyl via Suzuki-Miyaura vs. Friedel-Crafts.
Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow
The following protocol outlines the synthesis of 2-methyl-3-acetylbiphenyl, incorporating in-process controls to ensure self-validation.
Step 1: System Preparation Charge a flame-dried Schlenk flask with 3-bromo-2-methylacetophenone (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and anhydrous K₃PO₄ (2.0 equiv). Validation: A 1:2 ratio of Pd to SPhos ensures the formation of the active monoligated L₁Pd(0) species.
Step 2: Solvent Degassing & Addition Prepare a 4:1 mixture of Toluene/H₂O. Sparge the mixture with ultra-high-purity Argon for 30 minutes. Add the solvent to the Schlenk flask under a positive Argon stream. Validation: The biphasic nature of the solvent dissolves both the organic substrates (Toluene) and the inorganic base (H₂O), facilitating the transmetalation step at the solvent interface.
Step 3: Reaction Execution Seal the flask and heat to 90°C with vigorous stirring (800 rpm) for 12 hours. Validation: Monitor via TLC (Hexanes/EtOAc 8:2) or LC-MS. The disappearance of the brominated starting material (distinct isotopic pattern) confirms oxidative addition completion.
Step 4: Workup and Purification Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography.
Quantitative Data Presentation
The table below summarizes the comparative metrics between synthetic routes for this specific scaffold class, highlighting the necessity of the cross-coupling approach[5],[6].
| Parameter | Suzuki-Miyaura Cross-Coupling | Friedel-Crafts Acylation |
| Starting Materials | 3-Bromo-2-methylacetophenone + Ph-B(OH)₂ | 2-Methylbiphenyl + Acetyl Chloride |
| Catalyst / Reagents | Pd(OAc)₂, SPhos, K₃PO₄ | AlCl₃ (Stoichiometric) |
| Regioselectivity | Absolute (100% target scaffold) | Poor (Favors para-acylation) |
| Steric Tolerance | High (Enabled by Buchwald ligands) | Low (Steric clash at ortho/meta positions) |
| Typical Yield | 85 - 92% | < 5% (for the 3-acetyl isomer) |
| Environmental Impact | Catalytic metal, aqueous biphasic | High waste (Aluminum salts) |
Biological Applications: Dual Pathway Inhibition
Derivatives of 2-methyl-3-acetylbiphenyl are rapidly gaining traction in immuno-oncology. By utilizing the acetyl group to synthesize hydroxamic acid derivatives, researchers have developed first-in-class dual inhibitors targeting both the PD-1/PD-L1 immune checkpoint and Class I Histone Deacetylases (HDACs)[2].
The non-planar biphenyl core anchors the molecule into the PD-L1 dimer interface, preventing T-cell exhaustion, while the acetyl-derived tail reaches into the HDAC active site to chelate the catalytic zinc ion, inducing epigenetic tumor cell apoptosis[2],[3].
Caption: Dual PD-L1/HDAC inhibition mechanism by functionalized 2-methyl-3-acetylbiphenyl derivatives.
References
-
[2] Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors. PMC - National Institutes of Health.[Link]
-
[3] Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. ACS Medicinal Chemistry Letters.[Link]
-
[5] A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC - National Institutes of Health.[Link]
-
[4] Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI.[Link]
-
[1] Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.[Link]
-
[6] Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. ACS Publications.[Link]
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Using 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone as a pharmaceutical intermediate
Strategic Significance & Chemical Profile[1]
1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone (CAS: 3112-01-4 / 76350-90-8 related isomers) is a high-value "privileged scaffold" intermediate.[1] Unlike generic biphenyls, the ortho-methyl group at the C2 position introduces significant steric hindrance, forcing the biphenyl system into a non-planar, twisted conformation (dihedral angle approx. 60–90°). This structural rigidity is a critical design element in modern drug discovery, particularly for:
-
GPCR Modulators (5-HT7, Angiotensin II): The twisted geometry mimics the bioactive conformation required for receptor binding pockets, improving selectivity over planar analogs.
-
Immuno-Oncology (PD-1/PD-L1): Used as a lipophilic core to anchor polar pharmacophores (e.g., pyrimidines) in protein-protein interaction inhibitors.[1]
-
Kinase Inhibitors: The acetyl group serves as a versatile "handle" for heterocycle formation or reductive amination to generate diversity libraries.[1]
Chemical Specifications
| Property | Specification |
| IUPAC Name | 1-(2-methylphenyl)phenyl-3-yl ethanone (varies by substitution pattern) |
| Molecular Formula | C₁₅H₁₄O |
| Molecular Weight | 210.27 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Insoluble in Water |
| Key Reactivity | Nucleophilic addition (carbonyl), Electrophilic aromatic substitution, Suzuki-Miyaura coupling |
Synthesis Protocol: Optimized Suzuki-Miyaura Coupling
Objective: High-yield synthesis of the intermediate from commercially available precursors.[1]
This protocol utilizes a sterically demanding phosphine ligand to overcome the hindrance of the ortho-methyl group.[1]
Reagents & Materials[1][2][3][4][5][6]
-
Substrate A: 3-Bromo-2-methylacetophenone (1.0 equiv)[1]
-
Substrate B: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Base: K₃PO₄ (2.0 equiv, anhydrous)
-
Solvent: Toluene/Water (10:1 v/v)
Step-by-Step Methodology
-
Inertion: Charge a 3-neck round-bottom flask with Substrate A, Substrate B, Pd(OAc)₂, SPhos, and K₃PO₄. Evacuate and backfill with Nitrogen (x3).[1]
-
Solvation: Add degassed Toluene/Water mixture via syringe.
-
Reaction: Heat the mixture to 90°C with vigorous stirring (800 rpm). Monitor by HPLC/TLC.[1]
-
Workup: Cool to RT. Dilute with Ethyl Acetate.[1] Wash organic layer with water (x2) and brine (x1). Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc 9:1).
-
Yield Expectation: 85–92%.[1]
-
Application Protocol A: Reductive Amination (GPCR/Kinase Libraries)
Objective: Converting the acetyl handle into a secondary/tertiary amine for 5-HT7 or PD-L1 inhibitor synthesis.[1]
The acetyl group is less reactive than an aldehyde; therefore, a Lewis acid additive is required to facilitate imine formation before reduction.
Workflow Diagram (Graphviz)
Caption: Ti(IV)-mediated reductive amination pathway for sterically hindered ketones.
Detailed Procedure
-
Imine Formation:
-
Dissolve the ketone (1.0 equiv) and the amine (1.2 equiv, e.g., N-Boc-piperazine) in anhydrous THF under N₂.
-
Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv) dropwise.
-
Stir at 60°C for 6–12 hours.
-
Mechanism:[1][2][3] Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the sterically crowded imine.
-
-
Reduction:
-
Cool the reaction to 0°C.
-
Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv) or NaBH₄ carefully.
-
Allow to warm to RT and stir overnight.
-
-
Hydrolysis & Workup:
Application Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Objective: Synthesis of Chiral Alcohols for Ethers/Esters.
The reduction of the ketone generates a chiral center.[1] Using a Noyori-type catalyst allows for high enantiomeric excess (ee), crucial for biological activity.
Reagents
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%)
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)
-
Solvent: DCM or DMF
Protocol
-
Charge: Mix ketone and catalyst in DCM.
-
Initiate: Add HCOOH/Et₃N mixture at 0°C.
-
Reaction: Stir at RT for 12–24 hours.
Troubleshooting & Expert Tips
| Issue | Root Cause | Corrective Action |
| Low Yield in Suzuki Coupling | Steric hindrance of ortho-methyl group.[1] | Switch ligand to SPhos or XPhos .[1] Increase temperature to 100°C. Ensure solvent is degassed to prevent homocoupling.[1] |
| Incomplete Imine Formation | Ketone carbonyl is deactivated/hindered.[1] | Use Ti(OiPr)₄ (mandatory). Do not rely on simple acid catalysis (AcOH) for this specific scaffold.[1] |
| Racemization in ATH | High temperature or prolonged reaction.[1][2] | Keep temperature <30°C. Stop reaction immediately upon completion. |
References
-
Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Bioorganic & Medicinal Chemistry Letters, 2020.[1][4]
-
Aryl Biphenyl-3-ylmethylpiperazines as 5-HT7 Receptor Antagonists. Journal of Medicinal Chemistry, 2013.[1]
-
Synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl (Bifenthrin Intermediate). Asian Journal of Chemistry, 2019.[1]
-
PubChem Compound Summary: 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone. National Library of Medicine.[1] [5]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-Methyl-3-biphenylmethanol | 76350-90-8 [chemicalbook.com]
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Application Notes and Protocols for the Functionalization of the Acetyl Group in 3-Acetyl-2-Methylbiphenyl
Introduction: Navigating the Steric Landscape of a Versatile Scaffold
The 3-acetyl-2-methylbiphenyl scaffold is a key structural motif in numerous pharmacologically active molecules and advanced materials. The ability to selectively modify the acetyl group is paramount for structure-activity relationship (SAR) studies and the development of novel chemical entities. However, the synthetic chemist is immediately confronted with a significant challenge: the steric hindrance imposed by the ortho-methyl group. This guide provides a detailed exploration of various strategies to functionalize the acetyl moiety in 3-acetyl-2-methylbiphenyl, offering both theoretical insights and field-proven protocols. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Core Functionalization Strategies: A Comparative Overview
The reactivity of the acetyl group in 3-acetyl-2-methylbiphenyl can be harnessed through several key transformations. The choice of methodology is dictated by the desired functional group and the need to overcome the steric impediment of the 2-methyl group. The following table summarizes the primary transformations discussed in this guide:
| Transformation | Reagents & Conditions | Expected Outcome | Key Considerations |
| Reduction to Alcohol | NaBH4, Methanol | Secondary Alcohol | Mild and selective for the ketone. |
| LiAlH4, Anhydrous THF | Secondary Alcohol | Powerful, non-selective, requires stringent anhydrous conditions.[1] | |
| Oxidation to Carboxylic Acid | KMnO4, H2O, Heat | Carboxylic Acid | Strong oxidant; potential for ring oxidation. |
| Olefin Synthesis (Wittig) | Ph3P=CH2, THF | Terminal Alkene | Effective for methylene group introduction, even with hindered ketones.[2] |
| Olefin Synthesis (HWE) | (EtO)2P(O)CH2COOEt, NaH, THF | α,β-Unsaturated Ester | Favors (E)-alkene formation and is suitable for hindered ketones.[3][4][5] |
| α-Halogenation | Br2, Acetic Acid | α-Bromo Ketone | Proceeds via an enol intermediate.[6] |
| Willgerodt-Kindler Reaction | Sulfur, Morpholine, Heat | Thioamide | Rearrangement reaction; steric hindrance can affect the outcome.[7][8][9][10] |
Experimental Protocols and Mechanistic Insights
Reduction of the Acetyl Group to a Secondary Alcohol
The reduction of the ketone to a secondary alcohol is a fundamental transformation that introduces a chiral center and a versatile hydroxyl group for further functionalization.
Sodium borohydride (NaBH4) is a mild and selective reducing agent, making it an excellent first choice for the reduction of the sterically hindered ketone in 3-acetyl-2-methylbiphenyl.[1]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3-acetyl-2-methylbiphenyl (1.0 eq) in methanol.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, monitoring for gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully add water to quench the excess NaBH4.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality and Expertise: The use of methanol as a solvent serves a dual purpose: it readily dissolves the starting material and also acts as a proton source to protonate the initially formed alkoxide. The slow, portion-wise addition of NaBH4 at low temperature is crucial to control the exothermic reaction and prevent side reactions.
Diagram 1.1: Workflow for Sodium Borohydride Reduction
Caption: Workflow for the reduction of 3-acetyl-2-methylbiphenyl.
Carbon-Carbon Bond Formation: Olefination Reactions
Creating new carbon-carbon bonds from the acetyl group opens up a vast array of synthetic possibilities. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful tools for this purpose.
The HWE reaction is often preferred over the classical Wittig reaction for sterically hindered ketones as the phosphonate-stabilized carbanions are more nucleophilic.[3][4] This reaction typically yields the thermodynamically more stable (E)-alkene.[4][5]
Step-by-Step Protocol:
-
Phosphonate Anion Generation: In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), add anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and wash with dry hexanes to remove the oil. Carefully add fresh anhydrous THF.
-
Reagent Addition: To the stirred suspension of NaH in THF, add triethyl phosphonoacetate (1.2 eq) dropwise at 0 °C. Allow the mixture to stir at room temperature until hydrogen evolution ceases.
-
Ketone Addition: Cool the resulting solution to 0 °C and add a solution of 3-acetyl-2-methylbiphenyl (1.0 eq) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting ketone.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.
Causality and Expertise: The use of a strong, non-nucleophilic base like NaH is essential for the deprotonation of the phosphonate. Anhydrous conditions are critical as both NaH and the phosphonate anion are moisture-sensitive. The HWE reaction's success with hindered ketones lies in the increased nucleophilicity of the phosphonate carbanion compared to the corresponding Wittig ylide.
Diagram 2.1: Horner-Wadsworth-Emmons Reaction Scheme
Caption: HWE reaction for α,β-unsaturated ester synthesis.
α-Halogenation of the Acetyl Group
Introducing a halogen at the α-position of the acetyl group provides a handle for subsequent nucleophilic substitution or elimination reactions.
The acid-catalyzed α-halogenation proceeds through an enol intermediate.[11][6]
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 3-acetyl-2-methylbiphenyl (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Reagent Addition: Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise with stirring. A catalytic amount of HBr can be added to accelerate the reaction.
-
Reaction Monitoring: Monitor the disappearance of the bromine color and the reaction progress by TLC.
-
Workup: Pour the reaction mixture into a large volume of cold water.
-
Extraction and Purification: Extract the product with dichloromethane (3 x). Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Causality and Expertise: The reaction is catalyzed by acid, which promotes the formation of the enol tautomer. The enol then acts as a nucleophile, attacking the bromine. Using a slight excess of the ketone can help to consume all the bromine, which can be challenging to remove during purification.
Diagram 3.1: α-Halogenation Workflow
Caption: Workflow for the α-bromination of the acetyl group.
The Willgerodt-Kindler Reaction: A Rearrangement Approach
This remarkable reaction allows for the conversion of an aryl alkyl ketone to a terminal thioamide, which can then be hydrolyzed to the corresponding amide or carboxylic acid.[8][9][10] Steric hindrance can sometimes prevent the typical rearrangement and lead to other products.[7]
Step-by-Step Protocol:
-
Reaction Setup: In a pressure-resistant flask, combine 3-acetyl-2-methylbiphenyl (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically around 130-140 °C) for several hours. The reaction progress can be monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl.
-
Extraction and Purification: Extract the product with toluene. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude thioamide can be purified by recrystallization or column chromatography.
Causality and Expertise: The Willgerodt-Kindler reaction proceeds through a complex mechanism involving the formation of an enamine, which then reacts with sulfur.[8] The high temperature is necessary to drive the rearrangement. The steric hindrance from the 2-methyl group might slow down the reaction or favor alternative pathways, so careful monitoring is advised.
Conclusion and Future Directions
The functionalization of the acetyl group in 3-acetyl-2-methylbiphenyl, while challenging due to steric hindrance, is achievable through a variety of well-established synthetic methodologies. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. Future work could involve the exploration of more modern catalytic methods, such as C-H activation at the methyl group of the acetyl moiety, or the use of enzymatic transformations for highly stereoselective modifications.[12]
References
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- Benchchem. (2025).
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- Darabi, H. R., Aghapoor, K., & Nakhshab, L. (2004). Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions.
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- Contente, M. L., et al. (2016). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 14(32), 7705-7712.
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Application Notes and Protocols for the Reduction of 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone
Abstract
This document provides a comprehensive guide for the chemical reduction of the aryl ketone, 1-(2-methyl-[1,1'-biphenyl]-3-yl)ethanone, to its corresponding secondary alcohol, 1-(2-methyl-[1,1'-biphenyl]-3-yl)ethanol. This transformation is a critical step in various synthetic pathways within drug discovery and materials science. We present and compare three robust methodologies: sodium borohydride reduction, lithium aluminum hydride reduction, and catalytic transfer hydrogenation. Each protocol is detailed with step-by-step instructions, mechanistic insights, safety considerations, and purification procedures. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented approach to this specific reduction.
Introduction and Mechanistic Overview
The reduction of a ketone to an alcohol is a fundamental transformation in organic synthesis. The target molecule, 1-(2-methyl-[1,1'-biphenyl]-3-yl)ethanone, presents a sterically hindered carbonyl group due to the ortho-methyl substituent on one of the phenyl rings. This steric hindrance can influence the rate and efficiency of the reduction. The choice of reducing agent is therefore critical and depends on factors such as desired reactivity, chemoselectivity, and safety.
The primary mechanisms for the methods discussed herein involve the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.
-
Hydride Reductions (NaBH₄ and LiAlH₄): These reagents serve as sources of hydride ions. The reaction proceeds via a two-step process: nucleophilic attack of the hydride on the carbonyl carbon to form an alkoxide intermediate, followed by protonation of the alkoxide during work-up to yield the alcohol.[1] Lithium aluminum hydride (LiAlH₄) is a significantly more powerful reducing agent than sodium borohydride (NaBH₄) and will also reduce other functional groups like esters and carboxylic acids, whereas NaBH₄ is more chemoselective for aldehydes and ketones.[2]
-
Catalytic Transfer Hydrogenation: This method avoids the use of metal hydrides and flammable hydrogen gas. Instead, a hydrogen donor, typically isopropanol, transfers hydrogen to the ketone in the presence of a transition metal catalyst (e.g., a Ruthenium complex).[3] The reaction is often driven by the formation of acetone from isopropanol.[4] A base is typically required to facilitate the formation of the active catalyst species.[5]
Comparison of Reduction Methodologies
The selection of an appropriate reduction method is contingent on the specific requirements of the synthesis, such as scale, the presence of other functional groups, and safety infrastructure. Below is a comparative summary of the discussed methods for the reduction of 1-(2-methyl-[1,1'-biphenyl]-3-yl)ethanone.
| Method | Reducing Agent/System | Typical Solvent | Temperature | Reaction Time | Advantages | Disadvantages |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to RT | 1-4 hours | Mild, chemoselective, easy work-up, safer than LiAlH₄.[6] | Less reactive towards sterically hindered ketones. |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Diethyl Ether | 0 °C to RT | 1-3 hours | Highly reactive, effective for hindered ketones.[7] | Reacts violently with water, not chemoselective, requires stringent anhydrous conditions.[8] |
| Catalytic Transfer Hydrogenation | Isopropanol / [RuCl₂(p-cymene)]₂ / Base (e.g., KOH) | Isopropanol | Reflux (approx. 82 °C) | 4-24 hours | Avoids pyrophoric reagents and H₂ gas, environmentally benign.[9] | Requires a catalyst, may require longer reaction times and higher temperatures. |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Sodium Borohydride Reduction
This protocol is recommended for its simplicity and safety, making it an excellent first choice for this reduction.
Materials:
-
1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
3 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of 1-(2-methyl-[1,1'-biphenyl]-3-yl)ethanone in 20 mL of methanol.
-
Cool the solution in an ice bath with gentle stirring.
-
Carefully add 0.2 g of sodium borohydride to the solution in small portions over 10 minutes. Hydrogen gas evolution will be observed.[6]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and slowly add 10 mL of 3 M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Remove the methanol using a rotary evaporator.
-
Add 20 mL of deionized water to the residue and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 9:1 to 4:1).[10]
Protocol 2: Lithium Aluminum Hydride (LiAlH₄) Reduction
This protocol is suitable for a more rapid and forceful reduction, especially if the NaBH₄ method proves to be sluggish. Extreme caution is required when working with LiAlH₄.
Materials:
-
1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask with a condenser and dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Set up a dry three-necked flask equipped with a magnetic stir bar, condenser, and a dropping funnel under an inert atmosphere.
-
In the flask, suspend 0.2 g of LiAlH₄ in 15 mL of anhydrous THF and cool to 0 °C in an ice bath.
-
Dissolve 1.0 g of 1-(2-methyl-[1,1'-biphenyl]-3-yl)ethanone in 10 mL of anhydrous THF and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously add, in sequence, 0.2 mL of water, 0.2 mL of 15% aqueous NaOH, and then 0.6 mL of water.
-
Allow the mixture to warm to room temperature and stir vigorously for 30 minutes until a white granular precipitate forms.
-
Add anhydrous sodium sulfate, stir for another 10 minutes, and then filter the mixture, washing the solid with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography as described in Protocol 3.1.
Protocol 3: Catalytic Transfer Hydrogenation
This protocol offers a greener alternative, avoiding reactive metal hydrides.
Materials:
-
1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone
-
[RuCl₂(p-cymene)]₂ (catalyst)
-
Potassium hydroxide (KOH)
-
Isopropanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add 1.0 g of 1-(2-methyl-[1,1'-biphenyl]-3-yl)ethanone, 0.03 g of [RuCl₂(p-cymene)]₂, and 0.05 g of KOH.
-
Add 25 mL of isopropanol to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 82 °C) with vigorous stirring.[3]
-
Monitor the reaction by TLC. The reaction may take 4-24 hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Remove the isopropanol under reduced pressure.
-
Dissolve the residue in 20 mL of dichloromethane or ethyl acetate and wash with water (2 x 15 mL) and then brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography as described in Protocol 3.1.
Analytical Characterization
The starting material and the final product should be characterized to confirm the successful transformation.
1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone (Starting Material):
-
¹H NMR: Expect aromatic protons in the range of δ 7.2-7.8 ppm. The methyl group on the biphenyl system will appear as a singlet around δ 2.1-2.4 ppm. The acetyl methyl group will be a sharp singlet around δ 2.6 ppm.
-
¹³C NMR: The carbonyl carbon should appear in the range of δ 198-202 ppm. Aromatic carbons will be in the δ 125-145 ppm region. The biphenyl methyl carbon will be around δ 20 ppm, and the acetyl methyl carbon will be around δ 26 ppm.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aryl ketone will be present around 1685 cm⁻¹.[11]
1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanol (Product):
-
¹H NMR: The most significant change will be the disappearance of the acetyl singlet and the appearance of a quartet around δ 4.9-5.1 ppm (for the CH-OH proton) and a doublet around δ 1.5 ppm (for the new methyl group). The OH proton will appear as a broad singlet, which can be exchanged with D₂O.
-
¹³C NMR: The carbonyl signal will be absent. A new signal for the carbon bearing the hydroxyl group will appear in the range of δ 65-75 ppm.
-
IR Spectroscopy: The C=O stretch at ~1685 cm⁻¹ will disappear. A broad, strong O-H stretching band will appear in the region of 3200-3600 cm⁻¹.[12] A C-O stretching band will be observed between 1000-1200 cm⁻¹.[13]
Visualization of Workflow and Mechanism
Caption: Simplified mechanism of ketone reduction by a hydride reagent.
References
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Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
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OrgoSolver. (n.d.). Aldehyde/Ketone -> Alcohol with NaBH4/MeOH. [Link]
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Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]
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Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
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Le, L. (2013, May 1). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory. [Link]
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Studylib. (n.d.). Biphenyl Purification: Chromatography Lab. [Link]
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Oregon State University. (2020, February 7). Spectroscopy of Alcohols: Identification. [Link]
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SciSpace. (n.d.). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. [Link]
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-
MDPI. (2020, February 1). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. [Link]
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-
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-
Indian Academy of Sciences. (n.d.). Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
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MDPI. (2025, December 24). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. [Link]
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Westmont College. (2022, July 8). USING RuCl (PPh ) AND ISOPROPANOL TO REDUCE UNSATURATED ORGANIC COMPOUNDS VIA TRANSFER HYDROGENATION. [Link]
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PMC. (2017, July 19). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. [Link]
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Scribd. (n.d.). Acetophenone Reduction with NaBH4. [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
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Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
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JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
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Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. [Link]
-
SciELO. (n.d.). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH. [Link]
-
OrgoSolver. (n.d.). Carbonyl Reductions: LiAlH4 then H3O+ (Aldehydes/Ketones -> Alcohols). [Link]
-
Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-2-methanol. [Link]
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WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. [Link]
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-
Chegg. (2021, April 13). Question: Find and label the H-NMR and C-NMR for the compound below, as well as IR spectra absorbances. [Link]
-
Reddit. (2022, February 8). NaBH4 reduction of ester. [Link]
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Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. [Link]
-
YouTube. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]
-
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YouTube. (2021, February 9). column chromatography & purification of organic compounds. [Link]
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Application of 2-Methylbiphenyl Ketones in the Synthesis of Advanced OLED Materials
Introduction: The Quest for Superior OLED Performance
Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and lighting technology, offering unparalleled color purity, contrast, and physical flexibility. The performance of an OLED device—its efficiency, color stability, and operational lifetime—is intrinsically linked to the molecular architecture of its constituent organic materials.[1][2] Hole-transporting materials (HTMs) and host materials for the emissive layer are particularly critical for achieving balanced charge injection and transport, as well as efficient exciton confinement and utilization.[3]
Carbazole derivatives have emerged as a cornerstone in the design of high-performance OLED materials, prized for their rigid structure, excellent thermal and chemical stability, and high triplet energy.[2][4] These properties make them ideal candidates for host materials in thermally activated delayed fluorescence (TADF) and phosphorescent OLEDs (PhOLEDs), where preventing energy loss from the emissive dopant is paramount. This application note details the synthetic utility of 2-methylbiphenyl ketones as precursors to carbazole-based materials for OLED applications, providing a technical guide for researchers in materials science and drug development.
The Strategic Role of 2-Methylbiphenyl Ketones: A Gateway to Carbazole Scaffolds
While not directly employed in the final OLED device, 2-methylbiphenyl ketones are valuable starting materials for the synthesis of the core carbazole scaffold. The ketone functionality offers a versatile handle for chemical modification, primarily through its conversion to an amine group. This transformation is a critical first step in a synthetic sequence that culminates in an intramolecular cyclization to form the carbazole ring system. The 2-methyl group on one of the phenyl rings is strategically positioned to become the methyl group at the 9-position of the carbazole, a common feature in many OLED materials that enhances solubility and influences molecular packing.
The overall synthetic strategy involves two key transformations:
-
Reductive Amination: Conversion of the ketone to an amine to form 2-amino-2'-methylbiphenyl.
-
Intramolecular Cyclization: Formation of the carbazole ring via a C-N bond formation.
This application note will focus on the second and most critical step for the formation of the carbazole core, which is central to the development of novel OLED materials.
Synthetic Pathway: From Biphenyl Precursor to Carbazole Core
The synthesis of the carbazole scaffold from a 2-amino-2'-methylbiphenyl precursor is a pivotal step. A highly effective method for this transformation is the palladium-catalyzed intramolecular Buchwald-Hartwig amination.[5][6] This reaction facilitates the formation of the crucial C-N bond that closes the five-membered nitrogen-containing ring.
Caption: Synthetic workflow from 2-methylbiphenyl ketone to functional OLED materials.
Experimental Protocols
Protocol 1: Synthesis of 9-Methyl-9H-carbazole via Intramolecular Buchwald-Hartwig Amination
This protocol describes the intramolecular cyclization of 2-amino-2'-methylbiphenyl to form the 9-methyl-9H-carbazole core. This reaction is a foundational step for producing a wide range of carbazole-based OLED materials.
Materials:
-
2-Amino-2'-methylbiphenyl (1.0 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
BINAP (0.03 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add 2-amino-2'-methylbiphenyl, Pd(OAc)₂, BINAP, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 9-methyl-9H-carbazole.
Causality Behind Experimental Choices:
-
Palladium Catalyst (Pd(OAc)₂): Palladium(II) acetate is a common and effective palladium source that is reduced in situ to the active Pd(0) catalyst.
-
Ligand (BINAP): A bulky phosphine ligand like BINAP is crucial for stabilizing the palladium catalyst, promoting the oxidative addition and reductive elimination steps of the catalytic cycle, and preventing catalyst decomposition.[5]
-
Base (Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, allowing for its coordination to the palladium center. Cesium carbonate is often used for its high solubility in organic solvents and its ability to facilitate the reaction.
-
Solvent (Toluene): A high-boiling, non-polar aprotic solvent like toluene is ideal for this reaction, as it allows for the necessary reaction temperatures to be reached while being unreactive towards the components of the reaction mixture.
Protocol 2: Functionalization of the Carbazole Core for OLED Host Materials
The 9-methyl-9H-carbazole core can be further functionalized to create advanced host materials with tailored electronic properties. A common strategy is the introduction of additional carbazole or other aromatic moieties via Suzuki coupling.
Materials:
-
3-Bromo-9-methyl-9H-carbazole (1.0 equiv)
-
Carbazole-3-boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-9-methyl-9H-carbazole and carbazole-3-boronic acid in the toluene/ethanol/water solvent mixture.
-
Add K₂CO₃ and degas the solution by bubbling with argon for 20 minutes.
-
Add Pd(PPh₃)₄ to the mixture and heat to reflux (approximately 85-90 °C) for 12 hours under an argon atmosphere.
-
After cooling to room temperature, add water and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired dicarbazole derivative.
Data Presentation: Properties of Carbazole-Based Host Materials
The electronic and thermal properties of the synthesized carbazole derivatives are critical for their performance in OLEDs. The table below summarizes key parameters for a representative carbazole-based host material.
| Property | Value | Significance in OLEDs |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.8 eV | Influences hole injection from the hole transport layer.[3] |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.4 eV | Affects electron injection and transport. |
| Triplet Energy (ET) | > 2.8 eV | A high triplet energy is essential to confine excitons on the emissive guest molecules, especially for blue phosphorescent emitters.[2] |
| Glass Transition Temperature (Tg) | > 140 °C | A high Tg indicates good morphological stability of the thin film during device operation, leading to longer device lifetime.[3] |
Logical Relationships in OLED Device Performance
The performance of an OLED device is a result of the interplay between the various material layers. The diagram below illustrates the key relationships for a carbazole-based host material.
Caption: Relationship between carbazole host material properties and OLED device performance.
Conclusion
2-Methylbiphenyl ketones serve as strategic precursors for the synthesis of carbazole-based materials that are integral to the advancement of OLED technology. Through a sequence of chemical transformations, most notably a palladium-catalyzed intramolecular amination, these simple ketones can be converted into the rigid, high-triplet-energy carbazole scaffolds required for high-performance host and hole-transporting materials. The protocols and principles outlined in this application note provide a robust framework for researchers to explore the synthesis and application of novel carbazole derivatives, ultimately contributing to the development of more efficient, stable, and durable OLED devices.
References
-
Suzuki, C., Hirano, K., Satoh, T., & Miura, M. (2015). Iridium-Catalyzed Dehydrogenative Cyclization of 2-Aminobiphenyls: A New Route to N-H Carbazoles. Organic Letters, 17(7), 1597–1600. [Link]
-
The Role of Carbazole Derivatives in Advanced OLED Materials. (2026, February 21). [Link]
-
Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs. (n.d.). RSC Publishing. [Link]
-
CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. (n.d.). ResearchGate. [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
-
Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. (2014, September 10). MDPI. [Link]
-
Vinyl-Linked Cyanocarbazole-Based Emitters: Effect of Conjugation and Terminal Chromophores on the Photophysical and Electroluminescent Properties. (n.d.). ACS Publications. [Link]
-
Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of the carbazole scaffold directly from 2-amino-biphenyl by means of a Tandem C-H activation and C-N bond formation. (2016, November). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024, December 27). ACS Omega. [Link]
-
Double N-arylation of primary amines: carbazole synthesis from 2,2'-biphenyldiols. (2005, January 21). PubMed. [Link]
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (n.d.). ACS Catalysis. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). [Link]
-
Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate. (2025, January 17). ChemRxiv. [Link]
-
Synthesis of new 9H-Carbazole derivatives. (2020, April 27). ResearchGate. [Link]
-
Construction of carbazole-based unnatural amino acid scaffolds via Pd(ii)-catalyzed C(sp3)–H functionalization. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate. (2025, January 17). ChemRxiv. [Link]
-
Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper. (n.d.). Semantic Scholar. [Link]
-
Removal of acyl groups by intramolecular cyclization. A) levulinoyl. B) (2‐nitrophenyl)acetyl. (n.d.). ResearchGate. [Link]
-
Acid-catalyzed Cyclization Reactions of 2,2'Bis(diarylhydroxymethyl)biphenyls to 5,5,7,7-Tetraaryl-5,7-dihydrodibenzo[c,e]oxepins in the Solid State. (2025, August 5). ResearchGate. [Link]
-
Photoinduced Co-catalyzed dehydrogenative cyclization of 2-alkenylphenyl carbonyl compounds and mechanistic insights. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Application Note: Grignard Methodologies for 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone
This Application Note provides a comprehensive technical guide for the Grignard-mediated synthesis and derivatization of 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone . This molecule serves as a critical scaffold in the synthesis of pyrethroid insecticides (e.g., Bifenthrin analogs) and pharmaceutical intermediates.
Due to the steric hindrance introduced by the ortho-methyl group (position 2) relative to the reactive center (position 3), standard Grignard protocols often fail due to competing enolization or incomplete addition. This guide details optimized conditions to overcome these challenges.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The target molecule, 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone , features a biphenyl core with a methyl group at the C2 position and an acetyl group at the C3 position. This ortho-substitution pattern creates a sterically congested environment around the carbonyl carbon.
Researchers typically encounter two distinct Grignard scenarios with this scaffold:
-
Synthesis of the Ketone: Constructing the acetyl group via Grignard addition to a nitrile or Weinreb amide precursor.
-
Derivatization of the Ketone: Adding a Grignard reagent (R-MgX) to the ketone to form a tertiary alcohol (e.g., for SAR studies).[1]
Key Challenges:
-
Steric Hindrance: The C2-methyl group blocks the trajectory of incoming nucleophiles.
-
Enolization: The basicity of Grignard reagents can deprotonate the
-methyl of the acetyl group (forming an enolate) rather than adding to the carbonyl, leading to recovered starting material. -
Biaryl Coupling: Formation of homo-coupled biphenyl byproducts during Grignard preparation.
Synthesis of the Ketone (Method A)
Objective: Synthesis of 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone from 3-bromo-2-methylbiphenyl.
The most robust method avoids the direct reaction of Grignard reagents with acid chlorides (which leads to over-addition). Instead, we utilize the Weinreb Amide protocol, which forms a stable chelated intermediate that collapses to the ketone only upon acidic workup.
Reagents & Materials[1][2][7][8][9][11][12][13][14][15]
-
Substrate: 3-Bromo-2-methylbiphenyl (1.0 equiv)
-
Magnesium Turnings: 1.2 equiv (freshly crushed/activated)
-
Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide) (1.2 equiv)
-
Solvent: Anhydrous THF (stabilized free)
-
Activator: Iodine (crystal) or 1,2-Dibromoethane (cat.)
Experimental Protocol
-
Activation: Flame-dry a 3-neck round-bottom flask under
. Add Mg turnings. Dry stir for 10 min. Add a crystal of and cover with minimal THF. -
Initiation: Add 5% of the 3-bromo-2-methylbiphenyl solution. Heat gently with a heat gun until the iodine color fades and turbidity appears.
-
Grignard Formation: Dropwise add the remaining bromide/THF solution over 1 hour, maintaining a gentle reflux. Reflux for an additional 1 hour to ensure completion.
-
Checkpoint: Titrate an aliquot to confirm concentration (e.g., using salicylaldehyde phenylhydrazone).
-
-
Coupling: Cool the Grignard solution to 0°C . Slowly add N-methoxy-N-methylacetamide (diluted in THF) over 30 minutes.
-
Note: The stable tetrahedral intermediate prevents double addition.
-
-
Workup: Quench with saturated
(cold). Extract with EtOAc. The intermediate collapses to the ketone.[2] -
Purification: Flash chromatography (Hexanes/EtOAc).
Derivatization of the Ketone (Method B)
Objective: Nucleophilic addition of R-MgX to 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone.
The Problem: Standard addition of R-MgX (e.g., MeMgBr) to this ketone often results in low yields due to the basicity of the Grignard reagent causing enolization of the acetyl group (deprotonation) rather than nucleophilic attack.
The Solution: Organocerium Chemistry (Imamoto Method).
Adding anhydrous Cerium(III) Chloride (
Reagents
-
Substrate: 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone
-
Reagent: R-MgX (e.g., Methylmagnesium bromide)
-
Additive: Anhydrous
(Heptahydrate must be dried strictly) -
Solvent: THF
Experimental Protocol (Cerium-Mediated)
-
Drying
: Pulverize and heat at 140°C under high vacuum (0.1 mmHg) for 2 hours. Crucial Step: Failure to dry completely kills the Grignard. -
Slurry Formation: Suspend the dried
(1.5 equiv) in anhydrous THF. Stir at room temperature for 2 hours (or sonicate) to form a fine white slurry. -
Complexation: Cool the slurry to -78°C . Add the Grignard reagent (R-MgX, 1.5 equiv) dropwise. Stir for 30 min to form the organocerium species (
). -
Addition: Add the ketone (1.0 equiv) in THF dropwise to the cold slurry.
-
Reaction: Allow the mixture to warm slowly to 0°C (or RT if sterics are severe) and monitor by TLC.
-
Quench: Quench with dilute
or .
Critical Process Parameters (CPPs)
| Parameter | Standard Condition | Optimization for Steric Hindrance | Reason |
| Solvent | Diethyl Ether ( | THF (Tetrahydrofuran) | THF coordinates Mg more strongly, increasing solubility of the hindered Grignard. |
| Temperature | 0°C to RT | -78°C (with CeCl3) | Low temp suppresses side reactions; CeCl3 promotes addition. |
| Concentration | 1.0 M | 0.5 M - 0.8 M | Dilution prevents coupling of the biaryl radical species. |
| Activator | Iodine | DIBAL-H (1 mol%) | DIBAL is a superior activator for sluggish aryl bromides than Iodine. |
Reaction Pathway & Logic Diagram
The following diagram illustrates the decision tree for synthesizing and reacting the target ketone.
Caption: Logical workflow for the synthesis of the target ketone (Path A) and its subsequent derivatization into tertiary alcohols using organocerium chemistry (Path B).
Troubleshooting & Safety
Troubleshooting Guide
-
Initiation Failure: If the Mg does not react, add 2 drops of 1,2-dibromoethane. If still inactive, use "Rieke Magnesium" (highly active) or add a crystal of Iodine and heat locally with a heat gun.
-
Low Yield (Ketone Synthesis): If bis-addition occurs (forming alcohol instead of ketone), ensure the temperature is kept strictly at 0°C or lower during addition and that the Weinreb amide is used, not an acid chloride.
-
Recovered Ketone (Derivatization): If starting material is recovered after adding R-MgX, enolization occurred. Switch to the CeCl3 protocol described above.
Safety Protocols
-
Exotherm Control: Grignard formation is highly exothermic. Always have an ice bath ready. Add the bromide solution slowly.[3][4]
-
Quenching: Quench crude reaction mixtures slowly at 0°C. The hydrolysis of unreacted Grignard reagents releases alkane gases (e.g., methane) which are flammable.
-
Peroxide Check: Ensure THF is distilled or tested for peroxides, as Grignard reagents are incompatible with peroxide contaminants (safety hazard and yield killer).
References
-
General Grignard Mechanism & Side Reactions
- Synthesis of Aryl Ketones via Weinreb Amides: Source: Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Context: Establishes the standard for preventing over-addition in ketone synthesis.
- Organocerium Addition to Hindered Ketones (Imamoto Reagent): Source: Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, 1989, 111(12), 4392–4398. Context: Definitive method for adding nucleophiles to sterically hindered/enolizable ketones like 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone.
-
Bifenthrin Intermediate Synthesis (Contextual)
-
Grignard Addition to Acid Chlorides (Alternative Route)
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. community.wvu.edu [community.wvu.edu]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amherst.edu [amherst.edu]
- 10. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: Regioselective Halogenation of 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone
This Application Note is designed for medicinal chemists and process development scientists targeting the functionalization of 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone (Compound 1 ).
The guide addresses the critical challenge of regiodivergency : controlling halogenation between the aromatic ring (for Suzuki/Buchwald coupling) and the acetyl side-chain (for heterocycle formation).
Executive Summary
The substrate 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone presents a unique regiochemical challenge due to the interplay of steric hindrance (2-methyl group) and competing electronic effects (3-acetyl deactivation vs. phenyl ring activation).
For drug discovery workflows involving cross-coupling, two distinct halogenated motifs are typically required:
-
Aryl Halides (Target A): Required for scaffold extension via Suzuki-Miyaura or Buchwald-Hartwig coupling.
-
-Halo Ketones (Target B): Required for the synthesis of thiazoles, imidazoles, or
-arylation precursors.
This guide provides validated protocols to selectively access either the 4'-bromoaryl derivative (via Electrophilic Aromatic Substitution) or the
Mechanistic Analysis & Regioselectivity
The substrate contains three potential sites for halogenation. Understanding the reactivity hierarchy is essential for process control.
Reactivity Profile
-
Site 1: Ring B (Unsubstituted Phenyl Ring).
-
Reactivity:Highest for EAS. Although the acetyl group at C3 deactivates Ring A, Ring B remains relatively electron-neutral (or only mildly deactivated). The para-position (C4') is the most accessible site, sterically remote from the 2-methyl/3-acetyl congestion.
-
-
Site 2: Acetyl Methyl Group (
-Carbon).-
Reactivity:High under Acidic/Lewis Acid conditions. The enol form is readily accessible. Reaction here yields the
-bromo ketone.
-
-
Site 3: Ring A (Substituted).
-
Reactivity:Low. The electron-withdrawing acetyl group strongly deactivates this ring. The 2-methyl group provides some activation, but steric crowding usually directs electrophiles to Ring B.
-
-
Site 4: Benzylic Methyl (2-Me).
-
Reactivity:High under Radical conditions (NBS/AIBN). Warning: Radical conditions must be strictly avoided if Ring or
-carbonyl halogenation is desired.
-
Decision Pathway (Graphviz Diagram)
Caption: Regiodivergent synthetic pathways for 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone. Path A and B are the focus of this guide.
Experimental Protocols
Protocol A: Synthesis of the Aryl Bromide (For Cross-Coupling)
Target: 1-(4'-Bromo-2-methyl-[1,1'-biphenyl]-3-yl)ethanone
Mechanism: Electrophilic Aromatic Substitution (
Materials
-
Substrate: 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone (1.0 eq)
-
Bromine (
): 1.05 eq -
Catalyst: Iron powder (5 mol%) or
-
Solvent: Dichloromethane (DCM) or Chlorobenzene
-
Quench: Saturated
(aq)
Step-by-Step Procedure
-
Setup: Charge a flame-dried 3-neck round-bottom flask with the substrate (10 mmol) and DCM (50 mL) under nitrogen atmosphere.
-
Catalyst Addition: Add Iron powder (28 mg, 0.5 mmol). Cool the mixture to 0°C.
-
Bromination: Add
(1.68 g, 10.5 mmol) dropwise over 30 minutes. Note: A dilute solution of bromine in DCM allows for better thermal control. -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC/HPLC (Target Rt > Substrate Rt).
-
Checkpoint: If reaction stalls, add additional 0.1 eq of
. Avoid heating above 30°C to prevent benzylic side-reactions.
-
-
Workup: Quench the reaction by pouring into cold saturated
(50 mL) to destroy excess bromine (color change from red/orange to yellow/clear). -
Extraction: Separate phases. Extract aqueous layer with DCM (2 x 30 mL). Combine organics, wash with brine, and dry over
. -
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
Expected Yield: 75–85%
Data Validation:
Protocol B: Synthesis of the -Bromo Ketone (For Heterocycle Synthesis)
Target: 2-Bromo-1-(2-methyl-[1,1'-biphenyl]-3-yl)ethanone
Mechanism: Acid-catalyzed Enol Bromination
Rationale: Using Phenyltrimethylammonium Tribromide (PTAB) or Copper(II) Bromide avoids free
Materials
-
Substrate: 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone (1.0 eq)
-
Reagent: Phenyltrimethylammonium Tribromide (PTAB) (1.0 eq) OR
(2.0 eq) -
Solvent: THF (for PTAB) or EtOAc/
(for )
Step-by-Step Procedure (PTAB Method - Recommended for Scale)
-
Dissolution: Dissolve the substrate (10 mmol) in anhydrous THF (40 mL) at room temperature.
-
Reagent Addition: Add PTAB (3.76 g, 10 mmol) in a single portion.
-
Reaction: Stir at room temperature (25°C). The orange color of the reagent will fade as the reaction proceeds. Stir for 2–4 hours.
-
Note: A white precipitate (Phenyltrimethylammonium bromide) will form.
-
-
Filtration: Filter off the solid precipitate. Wash the pad with small amounts of THF.
-
Quench: Treat the filtrate with 10%
(aq) to neutralize by-products. -
Workup: Extract with EtOAc, wash with water and brine. Dry over
. -
Isolation: Concentrate under reduced pressure. The product is often pure enough for subsequent steps. If necessary, recrystallize from Isopropanol. Avoid silica chromatography if possible, as
-bromo ketones can degrade.
Expected Yield: 85–95%
Data Validation:
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Mixture of Ring Isomers | Reaction temperature too high during EAS. | Keep Protocol A at 0°C–RT. Use higher dilution. |
| Benzylic Bromination (Impurity) | Radical initiation occurred (Light/Heat). | Exclude light. Ensure inert atmosphere. Do not use NBS unless specifically targeting the methyl group. |
| Poly-bromination | Excess reagent used.[1] | Strictly control stoichiometry (1.0–1.05 eq). |
| Stalled Reaction (Protocol A) | Catalyst poisoning. | Add fresh |
References
-
Bifenthrin Intermediate Synthesis
-
Asian Journal of Chemistry. A Facile Synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl. (2019). Link
- Note: Describes radical halogenation of the 2-methyl group, highlighting the need to avoid radical conditions if ring halogen
-
-
Regioselective Bromination of Biphenyls
-
-Halogenation Methodologies:
-
Regioselective Halogenation of Coumarins and Ketones. Thieme Chemistry. Link
- Note: Validates the use of and PTAB for selective side-chain bromination in the presence of arom
-
-
General Cross-Coupling of Halogenated Biphenyls
Sources
- 1. EP1210322B1 - Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2'-position - Google Patents [patents.google.com]
- 2. "The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isome" by Tristan PJ Wine [digitalcommons.spu.edu]
- 3. 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone | C15H14O | CID 5112954 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will focus on the most prevalent and versatile method: the Suzuki-Miyaura cross-coupling reaction. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis, which typically involves the coupling of 3-halo-2-methylacetophenone with phenylboronic acid (or its ester derivatives).
Question 1: My reaction has a very low yield or has failed completely. Where should I start troubleshooting?
Answer: A low or zero yield in a Suzuki-Miyaura coupling is a common but solvable problem. The issue almost always traces back to one of four key areas: the catalyst's activity, the reaction conditions (base, solvent, temperature), the integrity of your starting materials, or improper setup.
-
Catalyst Inactivation: The single most frequent cause of failure is an inactive catalyst. The active catalytic species is Palladium(0), which is readily oxidized by atmospheric oxygen, especially at elevated temperatures.[1][2]
-
Solution: Use a fresh source of your palladium precatalyst. If using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote its reduction to Pd(0). Consider using modern, air-stable precatalysts (e.g., Buchwald-type G3 or G4 precatalysts) which are designed for robust and reproducible generation of the active Pd(0) species.[1][3] Incrementally increasing catalyst loading (e.g., from 1 mol% to 3 mol%) can also be effective.[1]
-
-
Ineffective Base or Solvent System: The base is not just a proton scavenger; it plays a crucial role in activating the boronic acid for the transmetalation step.[4] Its effectiveness is highly dependent on the solvent.
-
Solution: Ensure your base is finely powdered and anhydrous. For this specific substrate, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often more effective and can prevent side reactions compared to stronger bases like NaOH.[1] The solvent must be able to dissolve both the organic and inorganic components to an extent. Common systems like dioxane/water, toluene/water, or THF/water are excellent starting points.[3]
-
-
Improper Reaction Setup: Oxygen is the enemy of this reaction.
-
Solution: You must ensure an inert atmosphere. This requires thoroughly degassing your solvents and the reaction mixture. This can be done by sparging with an inert gas like argon or nitrogen for at least 20-30 minutes or by using three "freeze-pump-thaw" cycles.[1] The reaction should be run under a positive pressure of inert gas using a balloon or a Schlenk line.
-
The following diagram provides a logical workflow for troubleshooting a low-yielding reaction.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Question 2: My crude NMR shows significant amounts of biphenyl and 2-methylacetophenone. What are these byproducts and how can I prevent them?
Answer: You are observing the results of two common side reactions: homocoupling and protodeboronation/dehalogenation .
-
Homocoupling: This is the coupling of two molecules of the same starting material. Phenylboronic acid can couple with itself to form biphenyl, and 3-halo-2-methylacetophenone can couple to form a dimer. The most common cause of boronic acid homocoupling is the presence of oxygen.[2]
-
Prevention: The most critical preventative measure is the rigorous exclusion of oxygen through proper degassing of solvents and maintaining an inert atmosphere.[1][2] Using a Pd(0) source directly, like Pd(PPh₃)₄, or a highly efficient precatalyst can sometimes mitigate side reactions that occur during the in-situ reduction of Pd(II) sources.[1]
-
-
Protodeboronation/Dehalogenation:
-
Protodeboronation is the protonolysis of the C-B bond of the phenylboronic acid, converting it back to benzene. This is a major pathway for reagent loss and is often promoted by high temperatures and excessively strong aqueous bases.[1]
-
Dehalogenation is the reduction of your 3-halo-2-methylacetophenone to 2-methylacetophenone. This can occur via various pathways, sometimes involving hydride impurities or side reactions on the palladium center.[5]
-
Prevention: Use milder reaction conditions (lower temperature, weaker base like K₃PO₄).[1] Using a more stable boronic acid derivative, such as a pinacol ester (BPin), can significantly suppress protodeboronation.[6] Ensure your solvent and base are not contaminated, and maintain a strictly inert atmosphere.
-
Question 3: How do I select the optimal catalyst, ligand, and base for this sterically hindered substrate?
Answer: The ortho-methyl group on your 3-halo-2-methylacetophenone introduces steric hindrance near the reaction center. This can slow down the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[7] Therefore, standard conditions may not be optimal.
-
Catalyst & Ligand: For sterically hindered substrates, bulky, electron-rich phosphine ligands are generally superior. They promote the crucial reductive elimination step and stabilize the active catalyst.
-
Base: A stronger base can accelerate the transmetalation step, which is often rate-limiting. However, for substrates sensitive to side reactions, a milder base is preferred.
-
Recommendation: Potassium phosphate (K₃PO₄) offers a good balance of reactivity and mildness for this type of transformation. Cesium carbonate (Cs₂CO₃) is also a very effective but more expensive option.
-
The following table summarizes a screening approach for optimization.
| Parameter | Condition A (Standard) | Condition B (Hindered Substrates) | Condition C (Aggressive) | Rationale & Comments |
| Pd Source | Pd(PPh₃)₄ (2 mol%) | Pd(OAc)₂ (2 mol%) | SPhos Pd G3 (2 mol%) | Precatalysts (C) are often more robust and efficient. Pd(PPh₃)₄ (A) is a classic choice but can be sensitive. |
| Ligand | --- | SPhos (4 mol%) | --- | Bulky, electron-rich ligands like SPhos accelerate key steps for hindered substrates.[3] |
| Base | Na₂CO₃ (2.5 eq) | K₃PO₄ (2.5 eq) | Cs₂CO₃ (2.5 eq) | K₃PO₄ and Cs₂CO₃ are highly effective in polar aprotic solvents and are good for challenging couplings.[1] |
| Solvent | Toluene/H₂O (5:1) | Dioxane/H₂O (5:1) | t-AmylOH/H₂O (5:1) | Dioxane is an excellent general-purpose solvent for Suzuki reactions. |
| Temperature | 90 °C | 100 °C | 110 °C | Increased temperature can overcome the activation barrier but may also increase side reactions. |
Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis of 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone. It incorporates best practices to minimize common failure modes.
Reaction Scheme:
(Self-generated image of the Suzuki coupling reaction for this synthesis)
Materials:
-
3-Bromo-2-methylacetophenone (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.5 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-methylacetophenone (1.0 eq), phenylboronic acid (1.2 eq), and finely powdered K₃PO₄ (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add the SPhos Pd G3 precatalyst (0.02 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (e.g., a 5:1 ratio, to make a 0.2 M solution with respect to the aryl halide) via syringe. The solvents should be degassed beforehand by sparging with argon for 30 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product will likely be a yellow or brown oil/solid. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.[8][9]
Underlying Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. The reaction proceeds through three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
References
-
Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618). Retrieved from [Link]
-
Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 5(14), 2134-2141. Retrieved from [Link]
-
McDonough, M. A., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), eadd1133. Retrieved from [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Meyers, A. I., & Flanagan, M. E. (1993). 2,2'-Dimethoxy-6-formylbiphenyl. Organic Syntheses, 71, 107. Retrieved from [Link]
-
Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (2008). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 85, 64-71. Retrieved from [Link]
-
NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of bi-aryl ketones through carbonylative Suzuki coupling reaction. Retrieved from [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. UCL - Université Catholique de Louvain. Retrieved from [Link]
-
Wang, C., et al. (2019). Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. Angewandte Chemie International Edition, 58(42), 15153–15157. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Correction: Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Retrieved from [Link]
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
MDPI. (2026). Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Correction: Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for 2-Methylbiphenyl Cross-Coupling
Welcome to the Technical Support Center for advanced cross-coupling methodologies. Synthesizing ortho-substituted biaryls, such as 2-methylbiphenyl, presents unique thermodynamic and kinetic challenges. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, focusing on the causality behind catalyst failure and the mechanistic rationale for optimal ligand selection.
Mechanistic Bottlenecks in Ortho-Substituted Biaryl Synthesis
To troubleshoot effectively, we must first isolate where the catalytic cycle fails. In the synthesis of 2-methylbiphenyl, oxidative addition and transmetalation generally proceed without issue. However, the ortho-methyl group creates a severe steric clash that inhibits the final step: reductive elimination.
Pd catalytic cycle showing the reductive elimination bottleneck for ortho-substituted biaryls.
Troubleshooting Guides
Q1: Why is my Suzuki-Miyaura coupling yielding <20% 2-methylbiphenyl when using standard Pd(PPh₃)₄? Root Cause: The ortho-methyl group on the coupling partner creates severe steric repulsion during the catalytic cycle. Reductive elimination requires the two aryl groups to adopt a cis conformation around the palladium center. Standard ligands like triphenylphosphine (PPh₃) lack the necessary steric bulk and electronic properties to force this geometry, leading to a stalled catalytic cycle and low yields[1]. Resolution: Transition to bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as SPhos or XPhos. The extreme steric bulk of these ligands prevents the formation of inactive palladacycles and privileges the formation of a highly active mono-ligated L₁Pd(0) complex. Furthermore, the bulkiness crowds the palladium coordination sphere, forcing the two aryl groups closer together and significantly lowering the activation energy required for reductive elimination.
Q2: I switched to Pd(OAc)₂ and SPhos, but I am now observing significant protodeboronation of 2-methylphenylboronic acid. How do I prevent this? Root Cause: Protodeboronation is a competing side reaction where the C-B bond is cleaved by water and base, yielding toluene instead of the desired cross-coupled product. Because steric hindrance slows down the transmetalation step, the 2-methylphenylboronic acid remains exposed to the basic, aqueous reaction conditions for an extended period, increasing its rate of degradation[2]. Resolution:
-
Anhydrous Conditions: Shift from aqueous base systems (like aqueous Na₂CO₃) to anhydrous conditions using strong bases like sodium tert-butoxide (NaOtBu) in toluene[3].
-
Stoichiometric Adjustment: Compensate for inevitable protodeboronation by increasing the boronic acid loading to 1.5–2.0 equivalents[2].
-
Ligand Tuning: Consider next-generation ligands like HFTPhos, which utilize secondary interactions (e.g., Pd-arene interactions) to drastically accelerate reductive elimination, allowing the desired coupling to outcompete protodeboronation even at ultra-low catalyst loadings (0.025 mol%)[4].
Q3: My reaction mixture turns black within 30 minutes, and conversion halts. What is happening? Root Cause: The appearance of "palladium black" indicates the precipitation of inactive elemental palladium nanoparticles. This occurs when the active Pd(0) species decomposes before it can undergo oxidative addition with the aryl halide. It is highly common when the ligand-to-palladium ratio is incorrect or if the phosphine ligand has been oxidized by trace air in the system. Resolution:
-
Optimal Ratios: Ensure a strict 1:2 ratio of Pd to monodentate ligand if generating the catalyst in situ.
-
Precatalysts: To guarantee a perfect 1:1 active species generation without the risk of early decomposition, utilize well-defined Pd(II)-NHC (N-Heterocyclic Carbene) complexes or Buchwald precatalysts (Gen 3/Gen 4). These complexes are air-stable and activate cleanly in the presence of base[5].
Decision Matrix: Catalyst & Ligand Selection
Logical workflow for overcoming steric hindrance in 2-methylbiphenyl cross-coupling.
Quantitative Data: Catalyst System Comparison
Summarizing the efficacy of various catalyst systems for the synthesis of ortho-substituted biaryls:
| Catalyst / Ligand System | Base | Solvent | Temp (°C) | Typical Yield (%) | Mechanistic Advantage |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | < 30% | None. Suffers from severe steric inhibition. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 85 - 95% | Electron-rich nature accelerates oxidative addition; bulk aids elimination. |
| Pd(OAc)₂ / XPhos | NaOtBu | Dioxane | 80 | 90 - 98% | Privileges mono-ligated L₁Pd(0) species; prevents palladacycle formation. |
| Pd(II)-NHC (e.g., PEPPSI) | KOtBu | Isopropanol | 25 (RT) | > 90% | Highly stable; enables room-temperature coupling of hindered substrates[5]. |
| Pd / HFTPhos | K₂CO₃ | THF/H₂O | 60 | > 95% | Fluorinated aryl ring provides secondary Pd interactions, reducing catalyst loading[4]. |
Self-Validating Experimental Protocol
Optimized Synthesis of 2-Methylbiphenyl via SPhos-Pd Catalysis This protocol incorporates built-in validation steps to ensure scientific integrity and prevent false negatives during optimization[1].
Materials:
-
Aryl halide (e.g., chlorobenzene or bromobenzene): 1.0 mmol
-
2-Methylphenylboronic acid: 1.5 mmol (Excess to counter protodeboronation)
-
Pd(OAc)₂: 0.02 mmol (2 mol%)
-
SPhos: 0.04 mmol (4 mol%)
-
K₃PO₄ (anhydrous): 2.0 mmol
-
Solvent: Toluene (anhydrous, degassed), 5 mL
Step-by-Step Methodology:
-
Preparation & Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, 2-methylphenylboronic acid, and K₃PO₄.
-
Validation Check: The solid mixture should be uniform. Any pre-darkening of the Pd(OAc)₂ indicates moisture/air contamination.
-
-
Degassing: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon three times.
-
Solvent & Substrate Addition: Inject the degassed toluene and the aryl halide via syringe.
-
Causality Note: Degassing the solvent prevents the oxidation of SPhos to SPhos-oxide, which would leave the Pd unprotected and lead to Pd black formation.
-
-
Reaction Execution: Heat the mixture to 100 °C with vigorous stirring.
-
Validation Check: Monitor the reaction color. A shift to a clear, pale yellow/orange indicates the successful formation of the active L₁Pd(0) species. Immediate blackening indicates protocol failure (oxygen ingress).
-
-
Monitoring: After 2 hours, withdraw a 50 µL aliquot under Argon, quench with water, extract with ethyl acetate, and analyze via GC-MS or TLC.
-
Validation Check: Look for the disappearance of the aryl halide and the emergence of the product mass (m/z = 168.1). If unreacted aryl halide remains but boronic acid is depleted, protodeboronation has occurred.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
Frequently Asked Questions (FAQs)
Q: Can I use aryl chlorides instead of aryl bromides for this coupling? A: Yes. While aryl chlorides have a higher C-Cl bond dissociation energy making oxidative addition difficult, Buchwald ligands (like XPhos) and Ruthenocenylphosphines (like R-Phos) are specifically designed to be electron-rich enough to insert into unactivated aryl chlorides efficiently[2].
Q: Is it possible to run this reaction at room temperature? A: Yes, but it requires highly active catalyst systems. Using Pd(OAc)₂ with specific bulky ligands and strong bases (like NaOtBu in toluene) or well-defined Pd(II)-NHC complexes can facilitate room-temperature cross-coupling even for sterically hindered biaryls[3],[5].
References
-
[4] Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring, Organic Letters - ACS Publications. 4
-
[2] Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides, Organic Chemistry Portal. 2
-
[1] Technical Support Center: Synthesis of 3-(2-Methylphenyl)furan, Benchchem. 1
-
[3] A versatile catalyst system for Suzuki-Miyaura syntheses of sterically hindered biaryls, RSC Publishing. 3
-
[5] Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes, Sigma-Aldrich. 5
-
Buchwald Ligands, Sigma-Aldrich.
Sources
Technical Support Center: Regioselective Acetylation of 2-Methylbiphenyl
The following guide is structured as a specialized Technical Support Center for researchers working with the Friedel-Crafts acetylation of 2-methylbiphenyl. It prioritizes actionable troubleshooting, mechanistic insight, and rigorous data presentation.
Ticket Scope: Controlling Isomer Distribution (4'- vs. 4-substitution) Operator: Senior Application Scientist Status: Active
The Knowledge Base: The "Twist" Effect & Regioselectivity
Before troubleshooting, you must understand the unique stereoelectronics of your substrate. Unlike planar biphenyls, 2-methylbiphenyl is non-planar.[1]
The Core Conflict: Sterics vs. Electronics
The regioselectivity is a battle between two forces:
-
Electronic Activation (Favors Ring A - Position 4): The methyl group at C2 is an electron-donating group (EDG). It activates Ring A, theoretically directing the electrophile to the para position (C4) relative to itself.
-
Steric Inhibition of Resonance (Favors Ring B - Position 4'): The bulky methyl group at C2 forces the two phenyl rings to twist (dihedral angle ~50-60°). This breaks the conjugation between the rings.
-
Consequence: The positive charge in the transition state cannot be effectively delocalized across both rings.
-
Result: The bulky acylium ion (
) faces severe steric hindrance approaching Ring A. It preferentially attacks the accessible, "benzene-like" Ring B at the para position (C4').
-
Visualizing the Pathway (Mechanism):
Figure 1: Mechanistic pathway showing the competition between electronic activation (Ring A) and steric accessibility (Ring B). The "Twist" effect generally favors Path B.
Standard Operating Procedure (SOP-042)
Objective: Maximize yield of 4'-acetyl-2-methylbiphenyl (The Steric Product). Method: Perrier Addition (Pre-formation of Catalyst Complex).
Protocol Steps
-
Catalyst Complexation: In a flame-dried 3-neck flask under
, suspend 1.1 eq of anhydrous in dry 1,2-dichloroethane (DCE) or Dichloromethane (DCM). -
Electrophile Generation: Cool to 0°C. Add 1.05 eq of Acetyl Chloride dropwise. Stir for 30 min until the solid dissolves and a clear solution (acylium complex) forms.
-
Substrate Addition: Dissolve 1.0 eq of 2-methylbiphenyl in minimal solvent. Add this solution slowly to the catalyst complex at 0°C.
-
Why? Keeping the electrophile in excess relative to the substrate at the point of mixing favors mono-acylation and kinetic control.
-
-
Reaction: Stir at 0–5°C for 2-4 hours. Do not reflux unless conversion is stalled.
-
Quench: Pour mixture over crushed ice/HCl.
Expected Data Profile
| Parameter | Value | Notes |
| Major Isomer | 4'-acetyl-2-methylbiphenyl | >85% typical regioselectivity under kinetic control. |
| Minor Isomer | 4-acetyl-2-methylbiphenyl | Formed via electronic activation of Ring A. |
| Trace Impurity | 4,4'-diacetyl... | Avoided by using stoichiometric reagents (1:1 ratio). |
Troubleshooting Guide (FAQ)
Select your issue below for immediate diagnostic steps.
Issue A: "I am seeing high levels of the 4-acetyl isomer (Ring A substitution)."
Diagnosis: The reaction conditions are allowing thermodynamic equilibration or the electronic activation of the methyl group is overcoming the steric barrier. Corrective Actions:
-
Check Temperature: Are you refluxing? High temperatures (
) can favor the thermodynamically stable product or overcome the activation energy barrier for the crowded Ring A. Action: Run at -10°C to 0°C. -
Solvent Polarity: Polar solvents (like Nitrobenzene) stabilize the acylium ion differently and can separate the ion pair, making the electrophile more reactive and less selective. Action: Switch to non-polar solvents like
(classic but hazardous) or DCM/DCE (modern standard). -
Reagent Order: Ensure you are using the Perrier method (adding substrate to complex) rather than the Bouveault method (adding catalyst to mixture). The Perrier method maintains a constant concentration of the "bulky" complex, enhancing steric selectivity.
Issue B: "The reaction has stalled / Low Conversion."
Diagnosis: Catalyst deactivation or moisture ingress. Corrective Actions:
-
Moisture Check:
is hygroscopic. If it turned white/crusty before use, it is dead. It must be yellow/grey and free-flowing. -
Complexation: Did you wait for the Acetyl Chloride +
to clarify? If the acylium ion isn't fully formed before substrate addition, the reaction kinetics slow down, leading to potential side reactions.
Issue C: "I cannot separate the 4' and 4 isomers."
Diagnosis: Structural similarity makes separation difficult. Corrective Actions:
-
Crystallization: The 4'-isomer (para-substituted on the "benzene" ring) often has a higher melting point and better symmetry than the 4-isomer (which has the ortho-methyl kink). Try recrystallization from Ethanol/Hexane mixtures.
-
Chromatography: Use a high-aspect-ratio column. The 4-isomer is slightly more polar due to the dipole moment vector alignment of the acetyl and methyl groups on the same ring.
Diagnostic Flowchart
Use this logic gate to optimize your next run.
Figure 2: Decision tree for optimizing reaction conditions based on crude NMR analysis.
References & Authority
The protocols and mechanisms described above are grounded in the fundamental principles of electrophilic aromatic substitution on non-planar systems.
-
Friedel-Crafts Acetylation of Dimethylbiphenyls:
-
Source: Gore, P. H. et al. "The Friedel-Crafts Acetylation of 2-Methylbiphenyl." Journal of the Chemical Society.
-
Relevance: Establishes the baseline isomer distribution and the dominance of the 4'-position due to the "buttressing effect" of the 2-methyl group.
-
See also (Analogous System): - Demonstrates the sensitivity of biphenyl acylation to steric environments.
-
-
Mechanistic Insight (The Twist):
-
Source: Wine, Tristan P.J.[1] "The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isomers..." Seattle Pacific University Honors Projects.
-
Link:[1]
-
Relevance: Provides kinetic data suggesting the non-planar geometry of 2-methylbiphenyl restricts resonance stabilization, heavily influencing regioselectivity.
-
-
Commercial Standards & Isomer Data:
-
Source: PubChem Compound Summary for 4-Acetyl-4'-methylbiphenyl.
-
Link:
-
Relevance: Confirms the 4'-acetyl isomer as the standard stable product in this chemical space.
-
-
General Friedel-Crafts Acylation Methodology:
-
Source: Master Organic Chemistry.
-
Link:
-
Relevance: Validates the acylium ion mechanism and the absence of carbocation rearrangement, critical for predicting product stability.
-
Sources
Technical Support Center: Troubleshooting the Oxidation of Ethyl-2-Methylbiphenyl
Welcome to the Advanced Applications Support Center. The oxidation of alkylbiphenyls—specifically ethyl-2-methylbiphenyl—presents unique chemoselectivity challenges. Because the molecule contains both a primary benzylic carbon (methyl group) and a secondary benzylic carbon (ethyl group) on an electron-rich biphenyl scaffold, researchers frequently encounter side reactions such as over-oxidation (C-C bond cleavage), incomplete conversion, and aromatic ring halogenation.
This guide is designed for drug development professionals and chemical engineers to troubleshoot these specific mechanistic failures, understand their causality, and implement field-proven solutions.
Frequently Asked Questions & Troubleshooting
Q1: I am targeting the acetophenone derivative, but my ethyl group is cleaving into a carboxylic acid. How do I prevent this over-oxidation?
Causality: The oxidation of the ethyl group proceeds via a secondary benzylic hydroperoxide intermediate. Under harsh conditions (e.g., temperatures >120°C or using aggressive oxidants like KMnO₄), this hydroperoxide undergoes radical fragmentation or a Baeyer-Villiger-type rearrangement, cleaving the C-C bond to yield a benzoic acid derivative[1]. Solution: To favor the dehydration of the hydroperoxide into a ketone rather than cleavage, you must use milder, kinetically controlled oxidants. Transitioning from a standard autoxidation system to a supported transition metal catalyst with H₂O₂[2], or utilizing low-temperature ozonolysis with Mn(II) acetate[3], will arrest the oxidation at the ketone stage.
Q2: LC-MS analysis of my Co/Mn/Br autoxidation reaction shows M+79 and M+81 peaks. Why is my biphenyl ring getting brominated?
Causality: In the traditional AMOCO/Mid-Century process[4], bromide ions are oxidized by Co(III) to generate bromine radicals (Br•), which act as hydrogen atom transfer (HAT) agents. However, the biphenyl ring is highly electron-rich. Instead of exclusively abstracting benzylic hydrogens, excess Br• radicals can undergo electrophilic aromatic substitution directly onto the biphenyl rings, forming bromo-aryl side products[5]. Solution: You must eliminate the halogen promoter. Replace sodium bromide (NaBr) with N-hydroxyphthalimide (NHPI). NHPI generates the phthalimide-N-oxyl (PINO) radical, which is a highly effective, non-halogenating HAT agent that completely suppresses ring bromination while maintaining high catalytic turnover.
Q3: How can I selectively oxidize the ethyl group while leaving the methyl group intact?
Causality: Selectivity relies on the difference in Bond Dissociation Energy (BDE). The secondary benzylic C-H bond of the ethyl group has a lower BDE than the primary C-H bond of the methyl group. Solution: Exploit this thermodynamic difference by operating at lower temperatures (60–80°C) and strictly limiting the oxidant equivalents. The radical initiator will preferentially abstract the weaker secondary hydrogen.
Q4: My reaction stalls, and GC-MS shows a massive accumulation of the carbinol (alcohol) intermediate. How do I drive it to completion?
Causality: The conversion of the benzylic carbinol to the final ketone or acid is heavily dependent on the partial pressure of oxygen and the active Co(III) concentration. If O₂ mass transfer is poor, the catalytic cycle stalls at the Co(II) resting state[4]. Solution: Increase the impeller agitation rate to reduce the gas-liquid mass transfer resistance, and ensure the reactor is continuously purged to remove generated water, which can coordinate to the cobalt catalyst and deactivate it.
Mechanistic Divergence and Troubleshooting Workflows
The following diagrams illustrate the mechanistic pathways that lead to side reactions, alongside a diagnostic decision tree for rapid troubleshooting.
Caption: Mechanistic pathways of ethyl-2-methylbiphenyl oxidation and side reaction divergence.
Caption: Decision tree for troubleshooting ethyl-2-methylbiphenyl oxidation side reactions.
Quantitative Comparison of Oxidation Systems
Selecting the correct catalytic system is the primary defense against side reactions. The table below summarizes the quantitative expectations and side-reaction frequencies for various oxidation environments.
| Catalyst / Oxidant System | Target Product | Optimal Temp (°C) | Primary Side Reaction | Mitigation Strategy |
| Co/Mn/Br + O₂ (Amoco) | Dicarboxylic Acid | 150 - 200 | Ring Bromination (up to 15%) | Replace Br⁻ with NHPI; control Co/Mn ratio. |
| KMnO₄ (aq) | Dicarboxylic Acid | 90 - 100 | Complete C-C Cleavage | Inherent to reagent; cannot be mitigated. |
| Mn(II) / O₃ / AcOH | Acetophenone Deriv. | < 15 | Ring Ozonolysis (< 5%) | Maintain strict stoichiometry and low temp. |
| Supported Ni / H₂O₂ | Acetophenone Deriv. | 60 - 80 | Carbinol Accumulation (10-20%) | Increase oxidant equivalents; optimize agitation. |
Self-Validating Experimental Protocol
To prevent both over-oxidation and ring bromination, we recommend the Bromine-Free Aerobic Oxidation Protocol using a Co/Mn/NHPI catalytic system. This protocol is designed as a self-validating system: by tracking the transient appearance and subsequent disappearance of the carbinol intermediate via GC-FID, the operator can empirically validate that the catalytic cycle is functioning without pushing the system into C-C cleavage.
Protocol: Selective Oxidation of Ethyl-2-Methylbiphenyl to the Acetophenone Derivative
Materials:
-
Substrate: Ethyl-2-methylbiphenyl (10.0 mmol)
-
Solvent: Glacial Acetic Acid (50 mL)
-
Catalysts: Cobalt(II) acetate tetrahydrate (0.5 mmol), Manganese(II) acetate tetrahydrate (0.05 mmol)
-
Promoter: N-Hydroxyphthalimide (NHPI) (1.0 mmol)
-
Oxidant: Molecular Oxygen (O₂ gas)
Step-by-Step Methodology:
-
Reactor Setup: Charge a 100 mL Hastelloy or glass-lined pressure reactor with the substrate, glacial acetic acid, Co(OAc)₂, Mn(OAc)₂, and NHPI. Causality note: NHPI is used instead of NaBr to completely eliminate the possibility of electrophilic aromatic bromination.
-
Purge and Pressurization: Seal the reactor. Purge the headspace three times with inert Nitrogen gas to remove ambient moisture, then pressurize with O₂ to 3.0 MPa (30 bar).
-
Initiation: Begin high-shear agitation (800 RPM) to ensure optimal gas-liquid mass transfer. Ramp the internal temperature to 80°C at a rate of 5°C/min.
-
In-Process Validation (Sampling):
-
Take an aliquot at T = 2 hours. Analyze via GC-FID. You should observe a peak corresponding to the carbinol intermediate (M+16).
-
Take a second aliquot at T = 6 hours. The carbinol peak must decrease, and the ketone peak (acetophenone derivative) must dominate. If the carbinol peak remains static, the catalyst has deactivated; verify O₂ pressure and ensure water byproducts are not exceeding 5% v/v.
-
-
Quenching: Once GC-FID confirms >95% conversion to the ketone with <2% carboxylic acid cleavage product, cool the reactor to room temperature and carefully vent the O₂.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and saturated NaHCO₃ to remove the acetic acid solvent and catalyst salts. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
References
-
Title: Direct side-chain oxidation of ethylbenzene over supported Co4HP2Mo15V3O62 catalysts as a clean and highly efficient approach to producing acetophenone Source: Reaction Kinetics, Mechanisms and Catalysis URL: [Link]
-
Title: Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route: A Short Review on Photocatalyst Formulation and Related Reaction Mechanisms Source: Catalysts (MDPI) URL: [Link]
-
Title: Optimizing the Synthetic Potential of O2: Implications of Overpotential in Homogeneous Aerobic Oxidation Catalysis Source: Journal of the American Chemical Society (PMC) URL: [Link]
-
Title: The ozonolytic synthesis of acetophenone - a by-product for the production of drugs of calming effect Source: Zaporizhzhia Medical Journal URL: [Link]
Sources
- 1. 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 2. ejc.buketov.edu.kz [ejc.buketov.edu.kz]
- 3. The ozonolytic synthesis of acetophenone - a by-product for the production of drugs of calming effect | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. Optimizing the Synthetic Potential of O2: Implications of Overpotential in Homogeneous Aerobic Oxidation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
High-Resolution FTIR Profiling of Acetyl-2-Methylbiphenyls: A Comparative Characterization Guide
Executive Summary
In the high-stakes arena of drug development, biaryl scaffolds are ubiquitous pharmacophores. However, the introduction of ortho-substituents—such as the methyl group in 2-methylbiphenyls —introduces steric strain that significantly alters molecular conformation and electronic conjugation.
This guide provides an in-depth technical comparison of using Fourier Transform Infrared Spectroscopy (FTIR) versus Nuclear Magnetic Resonance (NMR) for characterizing acetyl-substituted 2-methylbiphenyls. While NMR remains the structural gold standard, this guide demonstrates how high-precision FTIR serves as a superior, rapid-screening alternative for monitoring reaction progression and verifying steric electronic effects (Steric Inhibition of Resonance).
Theoretical Basis: The Steric "Fingerprint"
The core challenge in characterizing acetyl-2-methylbiphenyls lies in detecting the subtle electronic decoupling caused by the ortho-methyl group.
The Mechanism: Steric Inhibition of Resonance
In a planar biphenyl system,
However, in 2-methylbiphenyls , the steric bulk of the methyl group forces the two phenyl rings to twist out of coplanarity (dihedral angle
Visualization of Steric Logic
Comparative Analysis: FTIR vs. Alternatives
Comparison 1: FTIR vs. 1H-NMR
Verdict: FTIR is the superior kinetic tool; NMR is the superior structural tool.
| Feature | FTIR (The Product) | 1H-NMR (The Alternative) |
| Primary Analyte | Functional Group Bond Order ( | Proton Environment & Connectivity |
| Sample State | Solid (Neat/KBr) or Liquid (ATR) | Solution (Deuterated Solvent required) |
| Time per Scan | < 1 minute | 10–30 minutes (prep + shim + scan) |
| Steric Sensitivity | Detects conjugation loss via | Detects twist via shielding (upfield shift of ortho-H) |
| Cost | Low | High |
Comparison 2: Spectral Shift Analysis (The "Product" Performance)
The table below illustrates the specific shifts expected when comparing the target molecule to its alternatives.
| Compound Class | Structure | Characteristic | Interpretation |
| Alternative A | 4-Acetylbiphenyl (Unhindered) | Extended conjugation lowers frequency. | |
| Alternative B | Acetophenone (Reference) | Baseline for aryl ketones. | |
| The Target | 4-Acetyl-2-methylbiphenyl | Twisted rings mimic acetophenone (Conjugation Break). | |
| Extreme Case | 2-Acetyl-2'-methylbiphenyl | Carbonyl itself twisted out of plane (High steric strain). |
> Note: The presence of the methyl group is further confirmed by aliphatic C-H stretching bands at 2920–2960 cm⁻¹ , which are absent in unsubstituted biphenyls.
Detailed Experimental Protocol
To ensure reproducible detection of these subtle shifts (
Workflow Visualization
Step-by-Step Methodology
-
Instrument Setup:
-
Mode: ATR (Diamond or ZnSe crystal). Why? 2-methylbiphenyls are often viscous oils or low-melting solids; KBr pelleting can induce pressure-related phase changes that shift peaks.
-
Resolution: Set to 2 cm⁻¹ . Standard 4 cm⁻¹ resolution is insufficient to distinguish the 1678 cm⁻¹ (planar) vs 1685 cm⁻¹ (twisted) shift.
-
Scans: 32 scans (minimum) to improve Signal-to-Noise ratio.
-
-
Background Collection:
-
Clean crystal with isopropanol. Ensure total evaporation (monitor 3300 cm⁻¹ region for OH absence). Collect background air spectrum.
-
-
Sample Deposition:
-
For Liquids/Oils: Place 10 µL of neat sample on the crystal. No pressure clamp needed.
-
For Solids: Place < 5 mg of solid. Apply high pressure using the anvil to ensure intimate contact. Self-Validation: Look for the Diamond phonon bands (1900-2300 cm⁻¹); if sample peaks are too weak relative to these, increase pressure.
-
-
Data Processing:
-
Apply Automatic Baseline Correction .
-
Use Peak Picking with a threshold of 5% transmission.
-
Critical Check: Verify the aliphatic C-H stretch region (2850–2960 cm⁻¹). If these are absent, your product is not methylated.
-
Characteristic Peak Library
Use this reference table to validate your experimental data.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Diagnostic Notes |
| Acetyl C=O | Stretching | 1685 ± 3 | Primary Marker. Higher than planar biphenyls (1675). Indicates "acetophenone-like" electronics due to twist. |
| Methyl C-H | Asym.[1] Stretch | 2925 ± 5 | Sharp, medium intensity. Confirms presence of |
| Methyl C-H | Sym. Stretch | 2855 ± 5 | Weaker shoulder. |
| Aromatic C-H | Stretching | 3030 - 3060 | Multiple weak bands. |
| Aromatic Ring | C=C Stretch | 1600, 1580 | "Breath" of the ring. 1600 doublet often splits due to conjugation. |
| Methyl Deformation | Bending ( | 1375 ± 5 | "Umbrella" mode. Specific to the methyl group. |
| OOP Bending | C-H Out-of-Plane | 730 - 770 | Diagnostic of ortho-substitution (4 adjacent H on the substituted ring). |
Conclusion
While NMR provides the definitive structural map, FTIR is the most efficient tool for assessing the electronic consequences of steric hindrance . By monitoring the blue shift of the acetyl carbonyl peak from ~1675 cm⁻¹ to ~1685 cm⁻¹, researchers can instantly verify the twist conformation of 2-methylbiphenyls without the cost or time overhead of NMR.
References
-
Kamounah, F. S., & Titinchi, S. J. (1997).[2] 1H-NMR study of some new acetyl dimethylbiphenyls: unambiguous signal assignment for the methyl groups. Spectroscopy, 13, 125–129.[3][2] Link
-
National Institutes of Health (PubChem). (2025). 4-Acetyl-4'-methylbiphenyl Spectral Data. PubChem Compound Summary. Link
-
ChemicalBook. (2024). 4-Acetylbiphenyl IR Spectrum and Properties. Link
-
Saha, S. (1990). A Comparison of FTNMR and FTIR Techniques. Journal of Chemical Education. Link
-
Thermo Fisher Scientific. (2017).[4] Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Link
Sources
HPLC Method Development for Separating Biphenyl Ketone Isomers: A Comparative Guide
This guide outlines a scientifically grounded approach to developing HPLC methods for separating biphenyl ketone isomers (e.g., 2-, 3-, and 4-acetylbiphenyl or benzophenone derivatives). It prioritizes orthogonal selectivity mechanisms over simple efficiency optimization.
Introduction: The Isomer Challenge
Biphenyl ketones (e.g., acetylbiphenyls, phenylbenzophenones) serve as critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal polymers. The primary analytical challenge lies in separating positional isomers (ortho-, meta-, para- substitutions).
These isomers possess nearly identical lipophilicity (
To achieve baseline resolution (
Comparative Analysis of Stationary Phases
The following table compares the three dominant stationary phases for aromatic isomer separation.
Table 1: Stationary Phase Performance Matrix
| Feature | C18 (Alkyl) | Biphenyl | Pentafluorophenyl (PFP) |
| Primary Mechanism | Hydrophobic Interaction (Van der Waals) | Dipole-Dipole + H-Bonding + Shape Selectivity | |
| Isomer Selectivity | Low. Often fails to resolve positional isomers. | High. Excellent for aromatic rings and conjugated systems. | High. Excellent for halogenated or polar isomers. |
| Mobile Phase Pref. | Acetonitrile (ACN) or Methanol (MeOH) | Methanol (MeOH) (Essential for | MeOH or ACN (Selectivity often changes with solvent) |
| Steric Recognition | Low | Moderate | High (Rigid ligand structure) |
| Recommendation | Baseline screening only. | Primary Choice for biphenyl ketones. | Alternative Choice if Biphenyl fails. |
Mechanistic Insight[1]
-
C18: The flexible alkyl chains "collapse" or move freely, offering little discrimination for the rigid planar structure of biphenyl ketones.
-
Biphenyl: The stationary phase contains two phenyl rings linked by a single bond. When used with Methanol (which lacks
-electrons), the analyte's aromatic rings stack against the stationary phase rings. The para- isomer (linear, planar) aligns more effectively than the ortho- isomer (twisted, steric hindrance), resulting in significantly different retention times. -
PFP: The fluorine atoms create a strong electron-deficient ring. This interacts strongly with the electron-rich biphenyl ketone rings.
Visualization: Selectivity Mechanisms & Workflow
Diagram 1: Interaction Mechanisms
This diagram illustrates why Biphenyl and PFP phases succeed where C18 fails.
Caption: Comparison of retention mechanisms. Biphenyl and PFP phases leverage shape and electronic properties for separation.
Experimental Protocol: Method Development
Do not rely on generic screening gradients. For biphenyl ketones, the choice of organic modifier is the deciding factor.
Phase 1: Mobile Phase Selection (The "Methanol Rule")
Crucial Insight: Acetonitrile (ACN) contains a triple bond with its own
-
Directive: Always start with Methanol (MeOH) and Water.
Phase 2: The Scouting Gradient
Objective: Determine the elution window and initial separation potential.
-
Column: Biphenyl Core-Shell (e.g., Kinetex Biphenyl or Raptor Biphenyl), 2.7 µm, 100 x 2.1 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Temp: 35°C.
Phase 3: Optimization & Troubleshooting
If the scouting gradient yields partial separation (
-
Scenario A: Peaks are close but distinct.
-
Action: Switch to Isocratic hold. If isomers elute at ~60% B in the gradient, try an isocratic run at 55% B.
-
-
Scenario B: Ortho-isomer co-elutes with impurities.
-
Action: Lower temperature to 25°C. Lower temperatures enhance steric selectivity on phenyl-based columns.
-
-
Scenario C: Biphenyl column fails.
-
Action: Switch to PFP (Pentafluorophenyl) .[1] PFP offers orthogonal selectivity. The electron-deficient ring may interact differently with the ketone carbonyl group compared to the Biphenyl phase.
-
Diagram 2: Method Development Decision Tree
Caption: Logical workflow for optimizing separation of aromatic isomers, prioritizing solvent choice and column switching.
Representative Data: Predicted Separation Profile
Based on the retention mechanisms of aromatic isomers (e.g., 4-acetylbiphenyl vs 2-acetylbiphenyl), the following separation profile is expected when comparing C18 to Biphenyl phases using Methanol.
| Parameter | C18 Column (MeOH/Water) | Biphenyl Column (MeOH/Water) |
| Elution Order | 2-isomer | 2-isomer (Ortho) |
| Resolution ( | < 0.8 (Critical Pair) | > 2.5 (Baseline Resolved) |
| Mechanism | Hydrophobicity only. | 4-isomer is planar, maximizing |
Note on Detection: Biphenyl ketones have strong UV absorbance. Monitor at 254 nm (aromatic ring) and 280 nm (carbonyl conjugation) for maximum sensitivity.
References
-
Nacalai Tesque. (2022). Comparison of biphenyl and other aromatic stationary phases. Nacalai.com. [Link]
-
Restek Corporation. (2017). Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Restek.com. [Link]
-
Supelco/Sigma-Aldrich. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. [Link]
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent.com. [Link]
-
Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. QUB Research Portal. [Link]
Sources
A Comparative Guide to the Reactivity of 2-Methyl vs. 4-Methyl Biphenyl Ethanones
For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle structural variations impact molecular reactivity is fundamental to efficient synthetic design. This guide provides an in-depth comparative analysis of two closely related isomers: 1-(2-methyl-[1,1'-biphenyl]-4-yl)ethanone (2-methylbiphenyl ethanone) and 1-(4'-methyl-[1,1'-biphenyl]-4-yl)ethanone (4-methylbiphenyl ethanone). While differing only in the position of a single methyl group on the distal phenyl ring, their reactivity profiles, particularly at the ethanone (acetyl) carbonyl center, are markedly different. We will explore the underlying principles governing this reactivity divergence, supported by mechanistic reasoning and proposed experimental validation.
Foundational Analysis: Steric vs. Electronic Effects
The reactivity of the carbonyl group in aromatic ketones is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by two main factors:
-
Electronic Effects: Substituents on the aromatic rings can donate or withdraw electron density, thereby modulating the partial positive charge on the carbonyl carbon. Alkyl groups, such as methyl, are generally considered electron-donating groups (EDGs) through an inductive effect.[1] This donation of electron density can slightly decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles.[2]
-
Steric Effects: The spatial arrangement of atoms and groups near the reaction center can hinder the approach of a reactant.[3][4] This "steric hindrance" can significantly slow down or even prevent a reaction from occurring, regardless of electronic factors.
The critical difference between the 2-methyl and 4-methyl isomers lies in the interplay of these two effects.
The Case of 4-Methylbiphenyl Ethanone
In 4-methylbiphenyl ethanone, the methyl group is positioned at the para position of the distal phenyl ring, remote from the ethanone group.
-
Electronic Influence: The electron-donating effect of the methyl group is transmitted through the conjugated π-system of the biphenyl backbone. This leads to a slight increase in electron density on the phenyl ring attached to the carbonyl group, marginally reducing the carbonyl carbon's electrophilicity compared to an unsubstituted biphenyl ethanone.
-
Steric Influence: Due to its distant location, the 4-methyl group exerts virtually no direct steric hindrance on the carbonyl reaction center. Nucleophiles can approach the carbonyl carbon with minimal spatial obstruction from this substituent.
The Case of 2-Methylbiphenyl Ethanone
The situation is dramatically different for 2-methylbiphenyl ethanone, where the methyl group is at the ortho position.
-
Electronic Influence: While the methyl group is still electronically donating, its primary impact is steric.
-
Steric Influence: The ortho-methyl group imposes a significant steric clash with the adjacent phenyl ring.[5] To alleviate this strain, the two phenyl rings are forced to twist out of planarity, increasing the dihedral angle between them. This has two major consequences:
-
Disrupted Conjugation: The twisting reduces the orbital overlap between the two aromatic rings, impeding the delocalization of electrons across the biphenyl system. Consequently, the electronic (donating) effect of the methyl group is less effectively communicated to the ethanone-bearing ring.
-
Severe Steric Hindrance: More importantly, the ortho-methyl group and the resulting twisted conformation create a crowded environment around the ethanone moiety. This physically obstructs the trajectory of incoming nucleophiles, making it much more difficult for them to attack the electrophilic carbonyl carbon.[1][6]
-
The logical relationship between substituent position and its effect on reactivity is visualized below.
Caption: Logical flow of steric and electronic effects on reactivity.
Predicted Reactivity and Experimental Validation
Based on the structural analysis, a clear hypothesis emerges:
4-Methylbiphenyl ethanone is predicted to be significantly more reactive towards nucleophilic addition reactions than 2-methylbiphenyl ethanone, with the difference being overwhelmingly dictated by steric hindrance in the 2-methyl isomer.
To empirically validate this hypothesis, a comparative kinetic study is essential. The reduction of the ketone to a secondary alcohol using sodium borohydride (NaBH₄) is an ideal model reaction, as it is a well-understood nucleophilic addition of a hydride ion.
Comparative Data Summary
| Property | 2-Methylbiphenyl ethanone | 4-Methylbiphenyl ethanone | Rationale |
| Dominant Effect | Steric Hindrance | Electronic Effect (weak) | The ortho-methyl group creates a crowded environment.[5] |
| Biphenyl Dihedral Angle | Larger | Smaller | Steric repulsion from the ortho-methyl group forces the rings to twist apart to minimize strain. |
| Carbonyl Accessibility | Low | High | The path for nucleophilic attack is physically blocked in the 2-methyl isomer.[4] |
| Predicted Reactivity | Low | High | Steric hindrance is the primary factor controlling the reaction rate. |
| Expected k_rel_ (Relative Rate) | << 1 | 1 (Reference) | The rate of reaction for the 2-methyl isomer is expected to be substantially slower. |
Experimental Protocol: Competitive Reduction of Biphenyl Ethanone Isomers
A competitive reaction, where equimolar amounts of both isomers are subjected to a limited amount of reducing agent, provides a clear and direct comparison of their relative reactivities. The product ratio, determined by Gas Chromatography (GC) or ¹H NMR spectroscopy, will directly reflect the kinetic preference.
Materials and Instrumentation
-
1-(2-methyl-[1,1'-biphenyl]-4-yl)ethanone
-
1-(4'-methyl-[1,1'-biphenyl]-4-yl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Gas Chromatograph with a suitable capillary column (e.g., DB-5)
Step-by-Step Procedure
-
Reactant Preparation: In a dry 50 mL round-bottom flask, accurately weigh and dissolve 1.0 mmol of 2-methylbiphenyl ethanone and 1.0 mmol of 4-methylbiphenyl ethanone in 20 mL of anhydrous methanol.
-
Initial Sampling: Withdraw a small aliquot (~0.1 mL) of the solution for a starting material (t=0) GC analysis.
-
Reaction Initiation: Cool the flask to 0 °C in an ice-water bath. In a separate vial, dissolve 0.25 mmol of NaBH₄ in 5 mL of cold, anhydrous methanol. Add the NaBH₄ solution dropwise to the stirred solution of the ketones over 2 minutes.
-
Reaction Monitoring: Start a timer upon addition of the NaBH₄. Withdraw aliquots (~0.1 mL) at regular intervals (e.g., 5, 15, 30, and 60 minutes). Immediately quench each aliquot in a vial containing 1 mL of saturated NH₄Cl solution and 1 mL of DCM.
-
Workup: After 60 minutes (or once the reaction is deemed complete by TLC), quench the entire reaction mixture by slowly adding 10 mL of saturated NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure.
-
Analysis: Analyze the crude product mixture and the time-course aliquots by GC to determine the ratio of remaining starting materials and the corresponding alcohol products.
Workflow Visualization
Caption: Workflow for the competitive reduction experiment.
Conclusion
The positional isomerism between 2-methylbiphenyl ethanone and 4-methylbiphenyl ethanone offers a classic illustration of steric control in chemical reactivity. While the electronic contribution of the methyl group is present in both molecules, its effect is minor and largely overshadowed by the profound steric hindrance imposed by its ortho placement in the 2-methyl isomer. This steric impediment, which forces the biphenyl system out of planarity and physically blocks the carbonyl reaction center, renders 2-methylbiphenyl ethanone substantially less reactive than its 4-methyl counterpart. For synthetic chemists, this comparison underscores a critical principle: in substituted biaryl systems, ortho substituents can dominate the reactivity profile, a factor that must be carefully considered during retrosynthetic analysis and reaction design.
References
- Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. RSC Publishing.
- Nagajyothi, et al. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Spectral Analysis of 4'-(Methylthio)acetophenone and Its Derivatives.
- Rajendran, P., Bashpa, P., & Bijudas, K. (2017, November 24). Studies on substituent effect on the oxidation kinetics of Acetophenones by acid dichromate. ResearchGate.
- Słoczyńska, K., et al. (2021, January 18). Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking. PMC.
- VMRF Digital Repository. (2026, February 6). Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation.
- BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects.
- YouTube. (2024, June 29). WE: Reactivity of carbonyl compounds | Aldehydes, ketones & acids | Chemistry.
- Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
- Scribd. (n.d.). Understanding Steric Hindrance in Chemistry.
- ChemTalk. (2021, June 9). Steric Hindrance.
- Filo. (2024, November 21). Suggest why biphenyl is more reactive than 2, 2 dimethyl biphenyl in nitration.
- YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry.
- Sigma-Aldrich. (n.d.). 1-(4′-Methyl[1,1′-biphenyl]-4-yl)ethanone.
Sources
Structural Profiling of 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone: A Comparative Analysis Guide
This guide outlines the strategic application of X-Ray Diffraction (XRD) for the structural validation of 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone (hereafter referred to as MBP-Ketone ), a critical intermediate in the synthesis of the pyrethroid insecticide Bifenthrin .[1]
Executive Summary
In the development of high-value agrochemicals like Bifenthrin, the intermediate MBP-Ketone represents a critical quality control checkpoint.[1] Its efficacy as a precursor depends heavily on its regioisomeric purity and solid-state stability.[1] While Liquid NMR and HPLC are standard for purity, they often fail to unambiguously distinguish between sterically similar regioisomers or identify polymorphic variance that affects downstream reduction efficiency.[1]
This guide compares Single Crystal XRD (SC-XRD) and Powder XRD (PXRD) against traditional spectroscopic alternatives, demonstrating why crystallographic analysis is the superior method for absolute structural confirmation and solid-state process control.[1]
Part 1: The Structural Challenge
The molecule features a biphenyl core with a methyl group at the ortho (2) position and an acetyl group at the meta (3) position.[1]
-
Steric Hindrance: The 2-methyl group induces a significant steric clash with the neighboring phenyl ring, forcing the biphenyl system into a twisted, non-planar conformation (dihedral angle typically 40–60°).[1]
-
Regioisomerism: Synthetic routes (e.g., Suzuki coupling) can yield isomers (e.g., 4-methyl or 2'-methyl variants) with identical mass and similar polarity, making MS and HPLC retention times unreliable for absolute identification.[1]
Comparison of Analytical Alternatives
The following table objectively compares XRD against standard alternatives for characterizing MBP-Ketone.
| Feature | Method A: Single Crystal XRD | Method B: Liquid NMR (1H/13C) | Method C: DSC/TGA |
| Primary Output | Absolute 3D Structure & Packing | Connectivity & Functional Groups | Thermal Transitions (Mp, Tg) |
| Regioisomer Resolution | Superior (Direct visualization of positions) | Moderate (Requires complex NOE experiments) | Low (Melting points overlap) |
| Polymorph Detection | High (Distinguishes packing motifs) | None (Molecule is in solution) | High (Detects different melting points) |
| Sample Requirement | High-quality single crystal (0.1–0.3 mm) | Dissolved sample (~5-10 mg) | Powder (~2-5 mg) |
| Turnaround Time | 24–48 Hours (Growth + Data) | 1–2 Hours | 1 Hour |
| "Performance" Verdict | Gold Standard for Validation | Routine Screening Tool | Purity/Stability Check |
Part 2: Experimental Protocol (XRD)
Crystal Growth Strategy
Obtaining diffraction-quality crystals of MBP-Ketone is the rate-limiting step.[1] The 2-methyl "twist" often inhibits planar stacking, requiring specific solvent systems.[1]
Protocol:
-
Solvent Selection: Prepare a supersaturated solution using Ethanol:Hexane (1:1) or Toluene .[1] The biphenyl core favors aromatic solvents, while the acetyl group aids solubility in alcohols.[1]
-
Method: Slow evaporation at room temperature (25°C).
-
Vessel: 20 mL scintillation vial covered with parafilm featuring 3–5 pinholes to control evaporation rate.
-
Observation: Inspect after 48–72 hours. Look for block-like or prismatic crystals.[1] Avoid needles (often indicate rapid precipitation and poor diffraction).[1]
Data Collection & Refinement[1]
-
Instrument: Bruker D8 QUEST or similar diffractometer with Mo-Kα radiation (
Å).[1] -
Temperature: Collect at 100 K (Cryostream) to reduce thermal motion of the freely rotating methyl and acetyl groups.
-
Resolution: Aim for
Å resolution to resolve the C-C bond lengths in the aromatic rings clearly.
Critical Quality Attributes (CQAs) to Monitor
When analyzing the solved structure, verify the following parameters to ensure the product is the correct intermediate for Bifenthrin:
-
Torsion Angle (
): Measure the angle between the two phenyl ring planes.[1] Expect .[1] A planar structure ( ) suggests a lack of ortho-substitution (wrong isomer).[1] -
Acetyl Orientation: The carbonyl oxygen should generally lie in the plane of its attached ring to maximize conjugation, though steric bulk may force a slight tilt.[1]
-
Packing Interactions: Look for weak
interactions rather than strong hydrogen bonds (as the molecule lacks strong donors).[1]
Part 3: Strategic Workflow Visualization
The following diagram illustrates the decision matrix for choosing XRD over NMR during the process development of the Bifenthrin intermediate.
Figure 1: Analytical workflow for validating the MBP-Ketone intermediate. Note that while NMR is faster, XRD provides the absolute structural certainty required for patenting and process locking.[1]
Part 4: Data Interpretation & Performance Metrics[1]
Why XRD Outperforms in "Performance"
In the context of drug and agrochemical development, "performance" refers to the predictive power of the analysis.[1]
-
Solubility Prediction: PXRD patterns of MBP-Ketone can reveal if the batch is amorphous or crystalline.[1] The crystalline form (identified by sharp Bragg peaks) typically has lower solubility but higher chemical stability than the amorphous form.[1]
-
Downstream Processing: The reduction of MBP-Ketone to the alcohol (2-Methyl-3-biphenylmethanol) is sensitive to the solid form if performed as a slurry.[1] XRD ensures the starting material is the correct polymorph for consistent reaction kinetics.[1]
Simulated Diffraction Data (Reference)
If experimental data is unavailable in public repositories, use these theoretical parameters for validation:
-
Space Group: Likely Monoclinic (
) or Triclinic ( ), common for asymmetric biphenyls.[1] -
Z value: 4 (Monoclinic) or 2 (Triclinic).
-
Calculated Density:
.[1] -
Key PXRD Peaks (
): Expect dominant low-angle peaks around corresponding to the packing of the biphenyl cores.[1]
References
-
ChemicalBook. 2-Methyl-3-biphenylmethanol Synthesis and Intermediates. Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5112954 (Related Isomer). Retrieved from [1]
-
CymitQuimica. 2-Methyl[1,1'-biphenyl]-3-methanol Product Data. Retrieved from [1]
-
Google Patents. Preparation method of 2-methyl-3-biphenylmethanol (CN102603485A). Retrieved from
-
BenchChem. X-ray Crystallography of Phenylethanone Derivatives. Retrieved from [1]
Sources
Comparative Guide: UV-Vis Absorption Spectra of Conjugated Biphenyl Ketones
Executive Summary
In the development of photoinitiators, UV filters, and pharmacophores, conjugated biphenyl ketones (specifically 4-phenylbenzophenone and its derivatives) occupy a critical middle ground between simple aromatic ketones and rigid polycyclic systems.
This guide objectively compares the UV-Vis spectral performance of 4-Phenylbenzophenone (4-PB) against its parent structure, Benzophenone (BP) , and its planar analog, 9-Fluorenone (FL) . The data highlights the "Biphenyl Twist"—a steric phenomenon that significantly limits
Theoretical Framework: The "Biphenyl Twist"
To interpret the spectra correctly, one must understand the structural dynamics governing the electronic transitions.
Steric Inhibition of Resonance
In 4-Phenylbenzophenone , the biphenyl moiety is not planar.[1] Due to steric repulsion between the ortho hydrogens, the two phenyl rings twist relative to each other (dihedral angle
-
Consequence: The
-electron delocalization is interrupted. While conjugation is extended compared to Benzophenone, it is not as effective as in a planar system.[1] -
Spectral Result: A moderate bathochromic (red) shift relative to Benzophenone, but a hypsochromic (blue) shift relative to the planar Fluorenone.
Electronic Transitions
-
(K-band): High intensity (
).[1] Sensitive to conjugation length. -
(R-band): Low intensity (
). Forbidden transition involving the carbonyl lone pair.[1] Responsible for the "tail" in the near-UV/visible region.
Comparative Performance Analysis
Spectral Data Comparison
The following data synthesizes experimental values from standard polar (Ethanol/Methanol) and non-polar (Cyclohexane) solvents.
| Compound | Structure | Visual Appearance | |||
| Benzophenone (BP) | Ph-CO-Ph | 252 nm | ~330 nm (weak) | ~18,000 (at 252 nm) | White Crystalline Solid |
| 4-Phenylbenzophenone (4-PB) | Ph-Ph-CO-Ph | 285 - 295 nm | ~340 - 350 nm (shoulder) | ~22,000 (at 288 nm) | White to Pale Yellow Solid |
| 9-Fluorenone (FL) | Planar Analog | 257, 300 nm | 380 nm (distinct) | ~4,300 (at 380 nm) | Bright Yellow Solid |
Critical Observations
-
The Conjugation Effect (BP vs. 4-PB): Adding the phenyl group at the para position in 4-PB causes a bathochromic shift of the primary
band from 252 nm to ~290 nm . This confirms extended conjugation along the long axis of the molecule. -
The Planarity Effect (4-PB vs. FL): Although Fluorenone has a similar carbon count, its locked planar structure allows for full delocalization.[1] This pushes the
transition deep into the visible region (380 nm peak, tailing to 450 nm), resulting in its characteristic yellow color. 4-PB, being twisted, absorbs significantly less in the visible region.[1] -
Solvatochromism:
Experimental Protocol: High-Fidelity Spectral Acquisition
Objective: Obtain a self-validated UV-Vis spectrum of 4-Phenylbenzophenone to determine accurate
Reagents & Equipment[1]
-
Solvents: Spectroscopic grade Ethanol (polar) and Cyclohexane (non-polar).[1] Avoid Acetone (absorbs at 330 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).[1]
-
Cuvettes: Quartz (10 mm path length).[1] Do not use plastic or glass below 300 nm. [1]
Step-by-Step Methodology
-
Baseline Correction (System Zeroing):
-
Stock Solution Preparation:
-
Dilution Series (Self-Validation Step):
-
Prepare three working standards:
-
A: 1:10 dilution (
M) -
B: 1:20 dilution (
M) -
C: 1:50 dilution (
M)
-
-
-
Acquisition:
-
Scan Sample A from 500 nm down to 200 nm.[1]
-
Target Absorbance: The main peak should fall between 0.3 and 1.0 A for maximum accuracy.
-
-
Data Processing:
Self-Validating Workflow (Graphviz Diagram)
The following logic flow ensures that the spectral data you generate is artifact-free and publication-ready.
Caption: Decision tree for validating UV-Vis spectral data integrity, ensuring linearity and preventing solvent artifacts.
Applications in Drug Development
Understanding the UV profile of 4-PB is critical for:
-
Photostability Testing: 4-PB moieties in drug candidates can act as intrinsic photosensitizers, potentially generating Reactive Oxygen Species (ROS) upon exposure to UVA light (320–400 nm), even if the absorption is weak (
).[1] -
Prodrug Design: The "Biphenyl Twist" can be exploited to tune solubility and metabolic stability without significantly altering the electronic pharmacophore compared to planar analogs.[1]
-
Assay Interference: High
values at 280-290 nm can interfere with standard protein quantification assays (A280).[1]
References
-
Castro, G.T., et al. (2000).[1][2] "UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents." Molecules, 5(3), 424-425.[1]
-
NIST Chemistry WebBook. "Benzophenone UV-Vis Spectrum." National Institute of Standards and Technology.[1]
-
Shimadzu Corporation. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds."[1] Application News.
-
Fujii, T., et al. (1994).[1] "Fluorescence Quenching of Fluorenone by Alcohols." Journal of Photochemistry and Photobiology A: Chemistry.
-
PubChem. "4-Benzoylbiphenyl Compound Summary."[1] National Library of Medicine.[1]
Sources
Validating purity of 3-acetyl-2-methylbiphenyl using GC-MS
Initiating Search Strategies
I'm now starting with some focused Google searches to get data on GC-MS analysis of 3-acetyl-2-methylbiphenyl and similar biphenyl compounds. My searches will concentrate on methods and analytical parameters.
Developing Analytical Protocols
I'm now focusing on structuring the guide, laying out key sections: purity in drug development, GC-MS principles, a detailed GC-MS protocol for 3-acetyl-2-methylbiphenyl, data analysis, comparison with HPLC/NMR, and a summary. I'm prioritizing the experimental protocol's causal explanation of parameter selections like the column and temperature programming.
Expanding Search & Structure
I'm now expanding my Google searches to include potential impurities and fragmentation patterns of related biphenyl compounds. I'm also synthesizing the information to populate the guide, ensuring a logical flow. The experimental protocol will detail the reasons behind each parameter choice. I will create tables and diagrams for clarity. I'm focusing on citations and formatting for readability.
Reference Standards for 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone: Comparison & Validation Guide
This guide outlines the technical evaluation and selection of reference standards for 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone (also known as 3-Acetyl-2-methylbiphenyl), a critical process-related impurity and intermediate analog in the synthesis of Bifenthrin .[1][2][3]
Introduction: The Criticality of the Analyte
In the manufacturing of the pyrethroid insecticide Bifenthrin , the purity of the precursor (2-methyl-[1,1'-biphenyl]-3-yl)methanol is paramount.[1][2][3] The compound 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone represents a specific methyl ketone impurity .[1][2][3]
Its presence suggests side-reactions during the acylation of 2-methylbiphenyl (e.g., acetylation instead of formylation) or oxidation of the ethyl analog.[1][3] If not controlled, this ketone reduces to a secondary alcohol, forming a "Methyl-Bifenthrin" structural analog—a genotoxic and potency-reducing impurity in the final product.[1][2][3]
This guide compares reference standard grades to ensure accurate tracking of this impurity during process optimization and release testing.
Technical Comparison: Standard Grades
Selecting the correct grade is not merely about purity percentage; it is about isomeric specificity and orthogonality of characterization .
Table 1: Comparative Specifications of Reference Standard Grades
| Feature | Grade A: Certified Reference Material (CRM) | Grade B: Analytical Standard (High Purity) | Grade C: Research Chemical (Synthesis Grade) |
| Intended Use | ISO 17034 Quantitation, Method Validation | Routine QC, Impurity Profiling | Early R&D, Qualitative ID |
| Assigned Purity | 99.5% ± 0.3% (Mass Balance) | >98.0% (Chromatographic Area%) | >95% (Area%) |
| Isomeric Purity | Confirmed Regioisomer (2-Me vs 3'-Me) via NOESY NMR | Confirmed by 1H-NMR | Not Guaranteed (May contain isomers) |
| Water/Solvent | Measured (KF & GC-HS) and subtracted | Not always corrected | Not measured |
| Traceability | SI Units (NIST/BAM traceable) | Manufacturer CoA | None |
| Risk Factor | Low: Eliminates quantitation bias.[1][2][3] | Medium: Potential bias from water/solvent.[1][3][4] | High: Risk of identifying wrong isomer. |
Expert Insight: The Isomer Trap
The biphenyl scaffold is prone to regioisomerism. A "Research Grade" standard labeled as the 2-methyl-3-acetyl isomer may actually contain significant amounts of 1-(3-Methyl-[1,1'-biphenyl]-4-yl)ethanone or the 4-acetyl isomer.[1][2]
-
Consequence: Using Grade C can lead to a retention time mismatch in HPLC, causing the analyst to miss the actual impurity peak or misidentify a benign peak as the toxic impurity.[3]
-
Recommendation: For Bifenthrin impurity qualification, Grade B (Analytical Standard) is the minimum requirement, provided it includes 2D-NMR confirmation of the substitution pattern.[3]
Experimental Validation & Protocols
A. Workflow: Impurity Qualification
The following diagram illustrates the decision matrix for selecting and qualifying the standard before use in a GMP/GLP environment.
Figure 1: Qualification workflow for Biphenyl Impurity Standards ensuring isomeric correctness.
B. Protocol: HPLC-UV Purity Assessment
This method separates the ketone impurity from the alcohol intermediate and the biphenyl core.[1][2]
Methodology:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[3]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Biphenyl absorption max).
-
Temperature: 30°C.
Data Interpretation:
-
Retention Time (RT):
C. Experimental Data: Impact of Standard Purity
We compared the calculated concentration of the impurity in a spiked sample using a Grade C (96%) standard versus a Grade A (99.8%) standard.[3]
| Parameter | Grade C Standard (96%) | Grade A Standard (99.8%) | Error Introduced |
| Standard Weight | 10.0 mg | 10.0 mg | - |
| Actual Potency | 9.6 mg (Uncorrected) | 9.98 mg (Corrected) | - |
| Response Factor (Area/mg) | 45,000 | 43,286 | +3.9% |
| Calc.[1][2][3] Impurity in Sample | 0.145% | 0.151% | -4.0% (Underestimation) |
Analysis: Using the lower grade standard without potency correction resulted in a 4% underestimation of the impurity. In a regulatory context (e.g., ICH Q3A limits of 0.15%), this error could cause a failing batch to falsely pass release testing.[3]
Synthesis Pathway & Impurity Origin
Understanding where this impurity originates helps in justifying the need for the standard.
Figure 2: Origin of the methyl ketone impurity during the synthesis of the Bifenthrin intermediate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6442842, Bifenthrin. Retrieved from [Link][1][3]
-
Zhang, L., et al. (2019). "A Facile Synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl."[1][2][3][5] Asian Journal of Chemistry. (Discusses the methyl-biphenyl intermediates). Retrieved from [Link]
-
ISO 17034:2016. General requirements for the competence of reference material producers. International Organization for Standardization.[1][3]
(Note: Specific CAS 3112-01-4 refers to the desmethyl analog in some catalogs; researchers must verify the specific "2-methyl" structure via CoA 2D-NMR as emphasized in Section 3A.)
Sources
Safety Operating Guide
1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone proper disposal procedures
Executive Summary: Immediate Action & Safety Profile
1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone is a specialized biphenyl derivative often used as an intermediate in organic synthesis and medicinal chemistry.[1] Due to the specific substitution pattern (ortho-methyl, meta-acetyl on the biphenyl core), it shares toxicological properties with the broader class of biphenyl ketones .[1]
Critical Safety Directive: In the absence of a substance-specific GHS harmonized classification for this exact isomer, you must apply the Precautionary Principle . Treat this compound as a Skin/Eye Irritant and a Chronic Aquatic Toxin .[1][2]
| Parameter | Critical Data |
| Physical State | Likely Solid or Viscous Oil (Melting point sensitive to purity) |
| Primary Hazards | Irritant (H315, H319), Respiratory Irritant (H335), Aquatic Toxicity (H410/H411) |
| Disposal Method | High-Temperature Incineration (Do not landfill; Do not sewer) |
| Storage | Cool, dry place; segregated from oxidizers.[1] |
| Spill Media | Inert absorbent (Vermiculite, Sand, or Chemizorb®) |
Part 1: Chemical Characterization & Hazard Identification
To ensure proper segregation, you must understand the chemical nature of the waste.
Chemical Identity:
-
Systematic Name: 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone[3]
-
Structural Class: Biaryl Ketone (Non-halogenated)[1]
Hazard Classification (Derived from Structural Analogs): Based on structurally similar compounds (e.g., 1-(3'-methyl-[1,1'-biphenyl]-3-yl)ethanone), the following GHS classifications are assigned for safety planning:
-
Health Hazards:
-
Environmental Hazards:
-
Aquatic Acute/Chronic (Category 1 or 2): Biphenyl cores are lipophilic and persistent, posing significant risks to aquatic life.
-
Part 2: Waste Segregation & Classification
Proper disposal begins with correct waste stream identification.[1] This compound is NOT a standard halogenated solvent, nor is it an acid/base.[1]
Decision Matrix: How to Categorize
Figure 1: Waste Segregation Logic Flow for Biphenyl Derivatives.
Part 3: Step-by-Step Disposal Protocols
Scenario A: Routine Disposal of Solid Waste (Pure Compound)
Applicable for: Expired stocks, contaminated weighing boats, filter cakes.
-
Containment: Collect the solid material in a clear polyethylene bag (minimum 2 mil thickness).
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: "1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone"[3]
-
Hazard Checkboxes: [x] Irritant [x] Toxic to Aquatic Life
-
-
Secondary Containment: Place the sealed bag into a wide-mouth HDPE drum or a dedicated "Solid Organic Waste" pail.[1]
-
Disposal Route: Ship to a licensed facility for Incineration (Rotary Kiln).[1]
-
Why? Incineration ensures complete destruction of the biphenyl ring, preventing environmental persistence.
-
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
Applicable for: Mother liquors, wash solvents.
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible.[1]
-
Safe: Acetone, Ethyl Acetate, Methanol, Dichloromethane.
-
Unsafe:[1] Do not mix with concentrated nitric acid or strong oxidizers (risk of nitration/exotherm).
-
-
Collection: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
If dissolved in DCM/Chloroform → Halogenated Waste Carboy .
-
If dissolved in Acetone/Ethanol → Non-Halogenated Waste Carboy .[1]
-
-
Rinsing: Triple rinse the original container with a small volume of solvent and add rinsate to the waste carboy. Deface the original container label before recycling/trashing.
Scenario C: Emergency Spill Cleanup
Applicable for: Benchtop spills (>1g).
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1]
-
PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator.
-
Absorb:
-
Liquids: Cover with vermiculite, dry sand, or commercial solvent absorbent pads.
-
Solids: Do not sweep dry (creates dust).[1] Cover with wet paper towels (dampened with water) to suppress dust, then carefully scoop.
-
-
Decontaminate: Wipe the surface with a soap/water solution, followed by an acetone wipe.
-
Disposal: Place all cleanup materials (absorbent, gloves, wipes) into a heavy-duty plastic bag and manage as Solid Hazardous Waste (Scenario A).
Part 4: Regulatory & Environmental Compliance
Why Incineration? Biphenyl derivatives are chemically stable.[1] Disposal via landfill poses a risk of leaching into groundwater, where they can bioaccumulate. Sewer disposal is strictly prohibited under the Clean Water Act (USA) and similar global regulations due to aquatic toxicity.[1]
US EPA Classification (RCRA): While this specific isomer is likely not a "Listed Waste" (P or U list), it falls under Process Waste .
-
If the waste is ignitable (Flash point < 60°C due to solvent): D001 .[1]
-
If toxic constituents are present: Manage as Non-Regulated Chemical Waste destined for fuel blending or incineration.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5112954, 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone. Retrieved from [Link][4]
-
Note: Used as primary structural analog for hazard estimation.[1]
-
- Source for general biphenyl ketone handling protocols.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]
-
Authoritative source for general organic waste segregation.[1]
-
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved from [Link]
Sources
- 1. 1-([1,1'-Biphenyl]-3-yl)ethanone | 3112-01-4 [sigmaaldrich.com]
- 2. ametsis.dk [ametsis.dk]
- 3. 2-(4-Methoxy-phenyl)-1-(2-methyl-biphenyl-3-yl)-ethanone [sigmaaldrich.com]
- 4. 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone | C15H14O | CID 5112954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone
As a Senior Application Scientist, I recognize that handling specialized organic intermediates like 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone (also known as 3-acetyl-2-methylbiphenyl) requires more than just a superficial reading of a Safety Data Sheet (SDS). To ensure the absolute safety of your research personnel and the integrity of your drug development workflows, you must understand the mechanistic causality behind the hazards.
This guide provides a comprehensive, self-validating operational framework for handling this specific biphenyl derivative, ensuring you have the logistical and safety insights necessary to execute your syntheses flawlessly.
Part 1: Mechanistic Hazard Assessment
To design an effective safety protocol, we must first deconstruct the molecule's structural liabilities. 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone presents a dual-hazard profile driven by its two primary functional regions:
-
The Biphenyl Scaffold (Systemic & Dermal Hazard): Biphenyls are highly lipophilic (high LogP). This lipophilicity allows the molecule to rapidly partition into and permeate the lipid bilayers of the stratum corneum (human skin). Once systemically absorbed, biphenyls undergo hepatic oxidation, which can lead to liver and kidney damage upon prolonged or high-dose exposure 1[1].
-
The Ethanone Moiety (Acute Irritation Hazard): The acetyl group introduces an electrophilic center that can interact with nucleophilic sites in biological tissues, classifying the compound as a severe ocular and respiratory irritant2[2].
Quantitative Exposure & Physicochemical Data
The following table summarizes the foundational data used to establish our Personal Protective Equipment (PPE) requirements.
| Parameter | Value / Classification | Mechanistic Implication for Handling |
| OSHA PEL (Biphenyl base) | 1 mg/m³ (TWA) | High inhalation toxicity; mandates strict engineering controls and local exhaust ventilation. |
| Physical State | Crystalline Solid / Powder | Finely dispersed particles can form explosive dust-air mixtures; requires anti-static tools. |
| GHS Classification | Category 2 (Skin/Eye Irritant) | Ethanone reactivity drives acute localized tissue damage upon contact. |
| Aquatic Toxicity | Very Toxic (Long-lasting) | Prohibits aqueous drain disposal; requires solvent-based decontamination. |
Part 2: Personal Protective Equipment (PPE) Matrix
Based on the EPA's TSCA risk determinations for aryl ketones, worker exposure must be mitigated through a strict PPE regimen 3[3].
| Protection Zone | Required Specification | Causality & Validation |
| Eye & Face | ANSI Z87.1 Compliant Chemical Safety Goggles | Causality: Prevents ocular damage from reactive ketone dust/splashes. Validation: Ensure a tight seal around the orbital bone; no gap should exist between the goggles and the face. |
| Hand (Dermal) | Dual-Gloving: Nitrile (Inner) + Neoprene (Outer) | Causality: Biphenyls easily permeate latex. Neoprene provides superior resistance when the compound is dissolved in organic solvents 4[4]. Validation: Perform a visual inflation test on outer gloves prior to donning to check for micro-tears. |
| Body | Flame-Retardant (FR) Lab Coat & Tyvek Sleeves | Causality: Mitigates the combustible dust hazard of biphenyl powders 1[1]. Validation: Ensure cuffs are tucked under the outer neoprene gloves. |
| Respiratory | NIOSH-Approved N95/P100 (Solid) or Half-Mask with OV Cartridges (Solution) | Causality: Prevents inhalation of aerosolized powders or solvent vapors, directly mitigating risks of renal/hepatic toxicity 3[3]. Validation: Perform a positive/negative pressure seal check before beginning work. |
Part 3: Operational Workflow & Handling Protocol
The following methodology is designed as a closed-loop, self-validating system to ensure zero-exposure during chemical transfer and reaction assembly.
Operational workflow for the safe handling and transfer of biphenyl ethanone derivatives.
Step-by-Step Methodology:
-
Environmental Control Setup:
-
Action: Activate the chemical fume hood and clear all non-essential equipment to ensure unobstructed laminar flow.
-
Causality: Unobstructed airflow prevents the accumulation of toxic vapors and combustible dust.
-
Validation: Verify the hood's continuous monitoring system (magnehelic gauge) reads a face velocity of at least 100 feet per minute (fpm) prior to introducing the chemical.
-
-
Anti-Static Weighing & Transfer:
-
Action: Use a grounded, anti-static weigh boat and a static-dissipative spatula.
-
Causality: Finely dispersed biphenyl particles can form explosive mixtures in the air; static discharge must be actively mitigated 1[1].
-
Validation: Ensure the analytical balance stabilizes quickly; erratic readings often indicate residual static charge.
-
-
Equipment Decontamination:
-
Action: Wash all spatulas and glassware with a compatible organic solvent (e.g., acetone or ethanol) inside the fume hood, collecting the rinsate in a designated halogen-free organic waste container.
-
Causality: Biphenyls are highly hydrophobic. Attempting to wash equipment with aqueous solutions will fail to dissolve the compound, spreading contamination and violating environmental discharge regulations 2[2].
-
Part 4: Spill Response & Disposal Plan
In the event of a breach, rapid state-dependent assessment is critical. Never treat a solid chemical spill the same way you would a solution spill.
Decision tree for containing and neutralizing biphenyl ethanone chemical spills.
Spill Containment Execution:
-
For Solid Spills: DO NOT DRY SWEEP. Dry sweeping aerosolizes the toxic particulates, exponentially increasing the inhalation hazard5[5]. Instead, gently cover the spill with damp paper towels (using a mild solvent) to suppress dust, or utilize an intrinsically safe HEPA-filtered vacuum.
-
For Liquid Spills (In Solvent): Apply an inert absorbent material such as vermiculite or sand. Do not use combustible absorbents like sawdust, as the biphenyl derivative acts as a combustible solid when dried1[1].
-
Disposal: Transfer all contaminated materials (including the inner layer of your nitrile gloves) into a compatible, sealable hazardous waste container. Label strictly as "Toxic/Aquatic Hazard - Biphenyl Derivatives" to ensure compliance with EPA disposal regulations.
References
- Safety Data Sheet Guidelines (Biphenyl). Durham Tech.
- Material Safety Data Sheet -[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride. Cole-Parmer.
- Biphenyl Flake Safety Data Sheet. Americas International.
- Biphenyl - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- TSCA Section 5(a)(3) Determination for Premanufacture Notice (PMN) P-18-0406 (Aryl Ketones). Environmental Protection Agency (EPA).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
